molecular formula C9H13NO5 B11720825 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

Katalognummer: B11720825
Molekulargewicht: 215.20 g/mol
InChI-Schlüssel: KKROQQZMPONHCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate ( 1314864-92-0) is a chemical compound with the molecular formula C9H13NO5 and a molecular weight of 215.20 g/mol . This reagent features a 2,5-dioxopyrrolidin-1-yl (NHS) ester group, a functionality widely recognized in chemical synthesis for its reactivity with primary amines to form stable amide bonds . This characteristic makes compounds of this class highly valuable as intermediates and linkers in organic synthesis, peptide chemistry, and bioconjugation techniques for labeling biomolecules . The simultaneous presence of the hydroxy group in the molecule offers a potential site for further chemical modification, allowing researchers to create more complex molecular architectures. For laboratory handling, please refer to the available safety data sheets. This product is supplied For Research Use Only. Not for human or diagnostic use .

Eigenschaften

Molekularformel

C9H13NO5

Molekulargewicht

215.20 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-3-methylbutanoate

InChI

InChI=1S/C9H13NO5/c1-9(2,14)5-8(13)15-10-6(11)3-4-7(10)12/h14H,3-5H2,1-2H3

InChI-Schlüssel

KKROQQZMPONHCN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC(=O)ON1C(=O)CCC1=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

The Chemical and Mechanistic Blueprint of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (commonly referred to as HMB-NHS ester) represents a critical intersection between nutritional biochemistry and advanced bioconjugation. By activating the naturally occurring leucine metabolite, β-hydroxy β-methylbutyrate (HMB), with an N-hydroxysuccinimide (NHS) leaving group, researchers can covalently link this anabolic moiety to proteins, peptides, and polymer scaffolds. This technical guide explores the structural chemistry, biological mechanisms, and field-proven protocols for utilizing HMB-NHS ester in drug development, pharmacokinetic assays, and targeted prodrug design.

Physicochemical Profiling & Structural Architecture

The molecular architecture of HMB-NHS ester is designed for one specific purpose: the highly efficient, spontaneous acylation of primary aliphatic amines under physiological conditions. The molecule consists of two functional domains:

  • The Payload (3-hydroxy-3-methylbutyryl group): The biologically active moiety responsible for cellular signaling.

  • The Reactive Leaving Group (2,5-dioxopyrrolidin-1-yl): An electron-withdrawing NHS group that highly activates the adjacent carbonyl carbon, making it susceptible to nucleophilic attack.

Quantitative Chemical Properties

To ensure reproducibility in bioconjugation workflows, the foundational physicochemical properties of the compound are summarized below[1]:

PropertyValue
IUPAC Name 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate
Common Name HMB-NHS Ester
CAS Number 1314864-92-0
Molecular Formula C9H13NO5
Molecular Weight 215.20 g/mol
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Target Functional Group Primary Aliphatic Amines (-NH2)
Optimal Reaction pH 7.2 – 8.0

Mechanistic Biology of the Active Moiety (HMB)

Understanding the biological causality of HMB is essential for designing effective prodrugs and conjugates. HMB is a downstream metabolite of the branched-chain amino acid leucine[2]. In skeletal muscle and other tissues, HMB exerts a potent dual-action effect on protein turnover:

  • Anabolic Stimulation: HMB activates the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1). This leads to the downstream phosphorylation of p70S6K and 4E-BP1, which are critical rate-limiting steps in the initiation of mRNA translation and protein synthesis[3].

  • Catabolic Attenuation: HMB prevents muscle protein degradation by inhibiting the ubiquitin-proteasome proteolytic pathway. Specifically, it blocks the activation of protein kinase C (PKC) and the subsequent nuclear accumulation of nuclear factor κB (NF-κB) induced by proteolysis-inducing factor (PIF)[4].

HMBSignaling HMB HMB (Active Moiety) mTOR mTOR Pathway HMB->mTOR Activates Ub Ubiquitin-Proteasome HMB->Ub Inhibits ProteinSyn Protein Synthesis mTOR->ProteinSyn Upregulates ProteinDeg Protein Degradation Ub->ProteinDeg Downregulates Muscle Muscle Mass Preservation ProteinSyn->Muscle ProteinDeg->Muscle Prevented

Fig 1: HMB dual-action signaling pathway for muscle mass preservation.

Bioconjugation Chemistry: Kinetics and Causality

The conjugation of HMB-NHS ester to a target protein (e.g., Bovine Serum Albumin for hapten generation) relies on nucleophilic acyl substitution[5]. The unprotonated form of a primary amine (such as the ϵ -amine of lysine residues) attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.

The Causality of pH Selection: The reaction is strictly governed by the pH of the aqueous buffer. The pKa of a typical lysine ϵ -amine is ~10.5. At physiological pH (7.2–7.4), the vast majority of these amines are protonated ( −NH3+​ ) and non-nucleophilic. However, a small equilibrium fraction remains unprotonated ( −NH2​ ) and highly reactive.

  • If the pH is lowered below 7.0, the reaction stalls due to complete amine protonation.

  • If the pH is raised above 8.0, the competing reaction—base-catalyzed hydrolysis of the NHS ester by hydroxyl ions ( OH− )—rapidly destroys the reagent before it can conjugate to the protein. Therefore, a tightly controlled pH of 7.2 to 8.0 is the optimal thermodynamic window.

Bioconjugation Step1 HMB-NHS Ester + Target Protein Step2 Incubation (pH 7.2-8.0, 2h) Step1->Step2 Step3 Amide Bond Formation Step2->Step3 Step4 Desalting / Purification Step3->Step4 Step5 HMB-Protein Conjugate Step4->Step5

Fig 2: Step-by-step bioconjugation workflow of HMB-NHS ester to target proteins.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to confirm the success of the chemical modifications.

Protocol A: Synthesis and Validation of HMB-BSA Conjugate

This protocol describes the generation of an HMB-protein conjugate, typically used as an immunogen to raise anti-HMB antibodies for pharmacokinetic ELISA assays.

Step 1: Buffer and Protein Preparation

  • Dissolve 10 mg of Bovine Serum Albumin (BSA) in 1 mL of 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

  • Causality Check: Do not use Tris or Glycine buffers. These contain primary amines that will competitively react with the NHS ester, quenching the reaction[5].

Step 2: Reagent Reconstitution

  • Equilibrate the HMB-NHS ester vial to room temperature in a desiccator to prevent moisture condensation.

  • Dissolve the ester in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Causality Check: NHS esters hydrolyze in water with a half-life of minutes to hours. Using anhydrous DMSO preserves the reactive group until the exact moment of mixing.

Step 3: Conjugation Reaction

  • Add the HMB-NHS ester solution dropwise to the BSA solution to achieve a 20-fold molar excess of ester to protein. Vortex gently during addition.

  • Incubate the mixture at room temperature for 2 hours.

Step 4: Purification (Desalting)

  • Process the reaction mixture through a size-exclusion chromatography column (e.g., Zeba Spin Desalting Column, 7K MWCO) pre-equilibrated with PBS.

  • Causality Check: Size exclusion is preferred over dialysis because it rapidly separates the high-molecular-weight conjugate from the low-molecular-weight NHS leaving group and unreacted ester, immediately halting the reaction and preventing non-specific protein degradation.

Step 5: System Validation (TNBSA Assay)

  • React an aliquot of the purified HMB-BSA conjugate and an unconjugated BSA control with 2,4,6-trinitrobenzene sulfonic acid (TNBSA). TNBSA reacts exclusively with free primary amines to form a chromophore absorbing at 335 nm.

  • By calculating the reduction in free amines in the HMB-BSA sample compared to the control, you can definitively quantify the exact number of HMB molecules successfully conjugated per BSA molecule.

Protocol B: NHS Ester Hydrolysis Kinetics Assay

To validate the handling time-window of HMB-NHS ester in your specific buffer system, perform this rapid UV-Vis assay.

  • Prepare a quartz cuvette with 1 mL of the target conjugation buffer (e.g., PBS, pH 7.4).

  • Blank the UV-Vis spectrophotometer at 260 nm.

  • Spike 10 μ L of HMB-NHS ester (in DMSO) into the cuvette, mix rapidly, and immediately begin recording absorbance at 260 nm every 30 seconds for 30 minutes.

  • Causality Check: The intact NHS ester does not absorb strongly at 260 nm, but the released N-hydroxysuccinimide byproduct does. The exponential increase in absorbance directly maps the hydrolysis rate, allowing you to calculate the precise half-life of the reagent in your specific buffer.

Strategic Applications in Therapeutics

The ability to covalently link HMB via an NHS ester opens several advanced avenues in drug development:

  • Polymeric Prodrugs: Conjugating HMB to biodegradable polymers (e.g., PEG or PLGA) via ester or amide linkages allows for the sustained, slow release of HMB in vivo, overcoming the rapid clearance rates of free oral HMB[6].

  • Targeted Muscle Delivery: By attaching HMB to muscle-homing peptides or antibodies, researchers can localize the mTOR-activating and proteasome-inhibiting effects directly to dystrophic or cachectic muscle tissues, minimizing systemic off-target effects.

References

  • 1314864-92-0 | 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate Source: BLD Pharm URL:[1]

  • Aldoketo reductase inhibitors and uses thereof (Prodrug Mechanisms) Source: Google Patents URL:[6]

  • HMB - what is it and what does it give? Know the action, use and side effects Source: OstroVit URL:[2]

  • Enzymes and methods for styrene synthesis (Bioconjugate Techniques Reference) Source: Google Patents URL:[5]

  • Conversion of leucine to β-hydroxy-β-methylbutyrate by α-keto isocaproate dioxygenase is required for a potent stimulation of protein synthesis in L6 rat myotubes Source: PubMed / NIH URL:[3]

  • Mechanism of the Attenuation of Proteolysis-Inducing Factor Stimulated Protein Degradation in Muscle by β-Hydroxy-β-Methylbutyrate Source: AACR Journals URL:[4]

Sources

Kinetic Profiling of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate: Half-Life and Hydrolysis in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Bioconjugation & Assay Development Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In bioconjugation chemistry, the N-hydroxysuccinimide (NHS) ester is the undisputed workhorse for amine-reactive crosslinking. 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (CAS: 1314864-92-0)[1][2] is the NHS ester derivative of 3-hydroxy-3-methylbutanoic acid (HMB), a widely studied leucine metabolite. This compound is frequently utilized to conjugate the HMB moiety to carrier proteins, peptides, or solid supports for assay development and prodrug synthesis.

However, a critical failure point in many conjugation workflows is the underestimation of the NHS ester's susceptibility to aqueous hydrolysis[3][4]. As an application scientist, I frequently observe suboptimal labeling efficiencies caused by degraded reagents. This whitepaper establishes the mechanistic causality behind the hydrolysis of HMB-NHS, provides empirical half-life data across varying pH levels, and details a self-validating protocol for kinetic profiling.

Mechanistic Causality: Aminolysis vs. Hydrolysis

When 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate is introduced into an aqueous buffer containing a target primary amine (e.g., the ε-amino group of a lysine residue), two competing nucleophilic substitution reactions occur simultaneously[3][5]:

  • Aminolysis (The Target Reaction): The unprotonated primary amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide leaving group and forming a stable amide bond[3].

  • Hydrolysis (The Competing Degradation): Hydroxide ions (OH⁻) or water molecules attack the same carbonyl carbon, yielding the inactive HMB free acid and releasing the NHS leaving group[3].

The tertiary β -hydroxyl group on the HMB moiety is sterically hindered, meaning intramolecular lactonization (forming a β -lactone) is kinetically unfavorable. Therefore, bulk solvent hydrolysis remains the primary degradation pathway. Because the rate of hydrolysis is directly proportional to the concentration of hydroxide ions, the half-life ( t1/2​ ) of the ester decreases exponentially as buffer pH increases[3][4].

ReactionPathway HMB_NHS HMB-NHS Ester (Active Reagent) Conjugate HMB-Amide Conjugate (Stable Product) HMB_NHS->Conjugate Aminolysis (pH 7.2-8.5) Acid HMB Free Acid (Inactive Byproduct) HMB_NHS->Acid Hydrolysis (Competing) Amine Primary Amine (Target Protein) Amine->Conjugate Water Aqueous Buffer (OH- / H2O) Water->Acid NHS_Leaving N-Hydroxysuccinimide (Leaving Group, Abs 260nm) Conjugate->NHS_Leaving Acid->NHS_Leaving

Figure 1: Competing pathways of HMB-NHS ester in aqueous bioconjugation buffers.

Quantitative Data: Half-Life Profiling

The hydrolysis of NHS esters follows pseudo-first-order kinetics when water is in vast excess. To design an efficient conjugation reaction, one must balance the amine's reactivity (which increases at higher pH as amines deprotonate) against the ester's stability (which decreases at higher pH)[6].

The optimal pH for NHS ester conjugation is typically 7.2 to 8.5[3][6]. Below is the consolidated half-life data for standard aliphatic NHS esters, which accurately models the behavior of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate[3][4].

Table 1: Half-Life ( t1/2​ ) of NHS Esters in Aqueous Buffers
Buffer pHTemperatureBuffer System (Amine-Free)Estimated Half-Life ( t1/2​ )Kinetic Impact on Conjugation
7.0 0 °C50 mM Phosphate4 – 5 hours[3]Excellent stability; slow aminolysis.
7.0 25 °C50 mM Phosphate~ 1 hourGood baseline for labile proteins.
8.0 25 °C50 mM HEPES / Bicarbonate~ 1 hour[4]Optimal balance of reactivity & stability.
8.6 4 °C50 mM Borate10 minutes[3][4]High reactivity; requires immediate mixing.
8.6 25 °C50 mM Borate< 5 minutesProne to rapid degradation; low yield risk.

Note: Primary amine buffers (e.g., Tris, Glycine) must be strictly avoided during the active reaction phase as they will immediately quench the NHS ester[3].

Experimental Protocol: Self-Validating Kinetic Measurement

To ensure trustworthiness in your specific buffer system, you should empirically verify the half-life of your HMB-NHS ester lot. Because the released N-hydroxysuccinimide (NHS) leaving group absorbs strongly in the UV range (260–280 nm), hydrolysis can be continuously monitored via UV-Vis spectroscopy[3][5].

This protocol is designed as a self-validating system : by utilizing an amine-free buffer blank and tracking the asymptotic plateau of absorbance, the system inherently confirms total hydrolysis without requiring external standards.

Step-by-Step Methodology

1. Reagent Preparation:

  • Buffer: Prepare 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. Ensure it is strictly amine-free.

  • HMB-NHS Stock: Dissolve 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate in anhydrous, high-quality Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Crucial Causality: DMF degrades over time into dimethylamine, which will prematurely quench the ester[6]. Use only freshly opened, molecular-sieve-dried solvents[7].

2. Spectrophotometer Setup:

  • Set a dual-beam UV-Vis spectrophotometer to kinetic mode at 260 nm [3].

  • Temperature control: Set the Peltier cell holder to 25 °C.

3. Baseline Blanking:

  • Add 990 µL of the pH 7.4 buffer to a quartz cuvette.

  • Add 10 µL of anhydrous DMSO/DMF (without the ester) to account for solvent absorbance. Blank the instrument.

4. Reaction Initiation:

  • Pipette 990 µL of fresh pH 7.4 buffer into the sample cuvette.

  • Rapidly inject 10 µL of the 10 mM HMB-NHS stock (final concentration: 100 µM).

  • Invert twice to mix (do not vortex to avoid microbubbles) and immediately place in the spectrophotometer.

5. Data Acquisition & Analysis:

  • Record the absorbance at 260 nm every 30 seconds for 3 hours.

  • The absorbance will increase as the NHS leaving group is liberated[3].

  • Plot At​ (Absorbance at time t ) vs. Time.

  • Calculate the half-life using the first-order decay equation: ln(A∞​−At​)=−kt+C , where t1/2​=ln(2)/k .

ProtocolWorkflow Step1 1. Anhydrous Stock Prep (DMSO/DMF) Step2 2. UV-Vis Setup & Blanking (260 nm) Step1->Step2 Step3 3. Rapid Injection into Amine-Free Buffer Step2->Step3 Step4 4. Kinetic Absorbance Tracking Step3->Step4 Step5 5. First-Order Decay Analysis (t½ Calculation) Step4->Step5

Figure 2: Workflow for spectrophotometric determination of NHS ester half-life.

Practical Insights for the Bench Scientist

Understanding the precise half-life of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate informs several critical workflow decisions:

  • Solvent Carryover: NHS esters are generally hydrophobic. While the HMB moiety is small, dissolving the ester in 100% aqueous buffer directly often leads to micro-precipitation before hydrolysis can even occur. Always use a 1–10% organic solvent carryover (DMSO/DMF) to ensure homogeneous reaction kinetics[3].

  • Concentration Dependence: Because hydrolysis competes with aminolysis, dilute protein solutions (< 1 mg/mL) suffer from poor conjugation yields[3][]. The local concentration of target amines is too low to outcompete the bulk water. In such cases, lower the pH slightly (e.g., to 7.2) to extend the ester's half-life, allowing the slower aminolysis reaction more time to proceed.

  • Quenching: To terminate the reaction cleanly, do not simply rely on spontaneous hydrolysis, as residual active ester can cause off-target effects in downstream assays. Instead, actively quench the reaction by adding a molar excess of a primary amine buffer (e.g., 50 mM Tris or Glycine) for 15 minutes at room temperature[3].

References

Sources

Bioconjugation Dynamics: Reactivity of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate with Primary Amines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of biomolecules and synthetic polymers using N-hydroxysuccinimide (NHS) ester chemistry remains a cornerstone of modern bioconjugation[1]. 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (CAS: 1314864-92-0)[2] is the activated NHS ester of β-hydroxy β-methylbutyrate (HMB), a critical leucine metabolite. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for conjugating the HMB-NHS ester to primary amines. By understanding the thermodynamic and kinetic causality behind these reactions, drug development professionals can optimize the synthesis of HMB-prodrugs, peptide conjugates, and immunogenic carrier proteins.

Mechanistic Causality: The Acylation Pathway

The conjugation of HMB-NHS to a primary amine proceeds via a nucleophilic acyl substitution mechanism. The architecture of the reaction is governed by the electron-withdrawing nature of the N-hydroxysuccinimide ring, which renders the carbonyl carbon of the HMB moiety highly electrophilic.

When introduced to an aqueous environment containing primary amines (such as the ϵ -amino group of lysine residues or the N-terminus of a peptide), the unprotonated amine acts as a nucleophile. It attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate[1]. As this intermediate collapses, the stable amide bond is formed, and the NHS group is expelled as a weak acid leaving group[3].

However, this desired aminolysis is in direct kinetic competition with ester hydrolysis. Water, acting as a secondary nucleophile, can attack the NHS ester, yielding unreactive 3-hydroxy-3-methylbutanoic acid and free NHS[1]. Controlling the causality of this bifurcation—pushing the equilibrium toward aminolysis rather than hydrolysis—is the primary objective of the experimental design.

Mechanism HMB HMB-NHS Ester (Electrophile) Tetra Tetrahedral Intermediate HMB->Tetra Nucleophilic Attack Acid HMB Free Acid (Hydrolysis Byproduct) HMB->Acid Hydrolysis (High pH) Amine Primary Amine (Nucleophile) Amine->Tetra pH 7.2-8.5 Water Water (Competing) Water->Acid Nucleophilic Attack Amide HMB-Amide Conjugate (Stable Product) Tetra->Amide Amide Bond Formation NHS Free NHS (Leaving Group) Tetra->NHS Release Acid->NHS Release

Reaction mechanism of HMB-NHS ester acylation vs. competing hydrolysis.

Thermodynamic & Kinetic Controls

The efficiency of the HMB-NHS ester reaction is dictated by the precise control of pH, solvent polarity, and buffer composition.

  • The pH Paradox: The reaction requires the primary amine to be in its unprotonated, nucleophilic state (-NH₂). Because typical aliphatic primary amines have a pKa around 10.5, acidic environments protonate the amine (-NH₃⁺), rendering it unreactive[1]. Conversely, elevating the pH increases the concentration of the reactive amine but exponentially accelerates the rate of OH⁻ mediated NHS ester hydrolysis[4]. The empirical "sweet spot" for this reaction is strictly between pH 7.2 and 8.5[5].

  • Buffer Causality: Buffers containing primary amines (e.g., Tris, Glycine) must be strictly avoided during the active conjugation phase, as they act as competitive scavengers, reacting with the HMB-NHS ester before it can reach the target molecule[5],[6].

  • Hydrolysis Monitoring: The extent of NHS-ester hydrolysis can be tracked spectrophotometrically. The released NHS byproduct strongly absorbs at 260–280 nm, allowing researchers to monitor reaction kinetics in real-time[5].

Quantitative Data: Reaction Parameters & Half-Life
ParameterOptimal Range / ValueCausality & Impact
Reaction pH 7.2 – 8.5Balances amine deprotonation against the rate of ester hydrolysis[1].
Hydrolysis Half-Life (pH 7.0, 0°C) 4 – 5 hoursLow temperature and neutral pH maximize reagent stability in aqueous media[5].
Hydrolysis Half-Life (pH 8.6, 4°C) ~10 minutesHigh pH rapidly destroys the NHS ester, necessitating immediate mixing[5].
Stock Solvent Anhydrous DMF or DMSOPrevents premature hydrolysis; DMF must be amine-free to prevent degradation[4].
Molar Excess 10x to 20x (NHS:Amine)Compensates for concurrent hydrolysis to ensure complete target saturation[1].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology incorporates in-process controls (IPCs) to validate the reaction at each critical junction. This protocol describes the conjugation of HMB-NHS to a model amine-containing carrier protein (e.g., Bovine Serum Albumin).

Step 1: Reagent Preparation (Anhydrous Control)
  • Equilibrate a sealed vial of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate to room temperature before opening to prevent condensation.

  • Dissolve the HMB-NHS ester in high-quality, anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution[1].

    • Causality: Water initiates immediate hydrolysis[3]. High-quality DMF is required because degraded DMF contains dimethylamine, which will prematurely react with the ester[4].

Step 2: Target Equilibration
  • Dissolve the target protein in 0.1 M Sodium Bicarbonate buffer or Phosphate-Buffered Saline (PBS) at pH 8.3[4].

  • Validation Check: Verify the absence of ammonium ions, Tris, or glycine in the buffer formulation, as these will competitively inhibit the reaction[6].

Step 3: Conjugation Reaction
  • Add a 10- to 20-fold molar excess of the HMB-NHS ester stock solution to the protein solution under gentle vortexing[1]. Ensure the final concentration of organic solvent (DMF/DMSO) does not exceed 10% v/v to prevent protein denaturation.

  • Incubate the mixture for 2 hours at room temperature, or 4 hours at 4°C[5].

Step 4: Active Quenching
  • Add a Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 0.1 M Glycine) to a final concentration of 50–100 mM[1].

  • Incubate for 15–30 minutes at room temperature.

    • Causality: The primary amines in Tris or Glycine rapidly consume any unreacted HMB-NHS ester, halting the reaction at a precise timepoint and preventing off-target crosslinking during downstream processing[5].

Step 5: Purification and Validation
  • Remove the quenched byproducts (HMB-Tris/Glycine), free NHS, and organic solvents using size-exclusion chromatography (desalting columns) or dialysis against PBS.

  • Validation Check: Measure the absorbance of the eluate at 280 nm. A shift in the expected A280 profile (accounting for the released NHS leaving group) confirms successful conjugation and purification[5].

Workflow S1 1. Preparation Dissolve HMB-NHS in dry DMF/DMSO S3 3. Conjugation Incubate 0.5-4h at RT or 4°C S1->S3 S2 2. Equilibration Target amine in PBS (pH 7.2-8.5) S2->S3 S4 4. Quenching Add 50mM Tris for 15-30 min S3->S4 S5 5. Purification Desalting column or Dialysis S4->S5

Step-by-step bioconjugation workflow with integrated quality controls.

References

  • Glen Research. "Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling." Glen Research. URL: [Link]

Sources

Comprehensive Material Safety and Application Guide: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (NHS-HMB)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the functionalization of biomolecules with specific metabolic or structural moieties is a critical step in targeted therapeutic design. 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (commonly referred to as NHS-HMB) is a specialized bioconjugation reagent. It leverages N-hydroxysuccinimide (NHS) ester chemistry to covalently attach the 3-hydroxy-3-methylbutanoate (HMB) group—a bioactive metabolite of leucine—to primary amines on proteins, peptides, or synthetic polymers[1].

This whitepaper serves as a dual-purpose technical document: providing rigorous Material Safety Data Sheet (MSDS) guidelines for safe laboratory handling, alongside field-proven, self-validating experimental protocols for optimal bioconjugation.

Physicochemical Properties & Molecular Identification

Accurate identification and understanding of the reagent's physical state are foundational for both safety and experimental reproducibility.

PropertySpecification
Chemical Name 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate
CAS Registry Number 1314864-92-0[2]
Molecular Formula C₉H₁₃NO₅[2]
Molecular Weight 215.20 g/mol [2]
Reactive Group N-Hydroxysuccinimide (NHS) Ester[1]
Target Functional Group Primary Aliphatic Amines (-NH₂)[3]
Physical State Solid / Powder (Typical for NHS esters)[4]

Material Safety Data & Handling Protocols (MSDS Core)

As a highly reactive acylating agent, NHS-HMB requires stringent handling protocols to ensure operator safety and maintain reagent integrity.

Hazard Identification

While specific toxicological data for NHS-HMB may be limited, it must be handled according to the standard safety profiles of reactive NHS esters[4].

  • Acute Toxicity: Harmful if swallowed (Category 4)[5].

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A)[5].

  • Respiratory: May cause respiratory irritation (Category 3); avoid dust/aerosol formation[5].

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Seek prompt medical advice[4].

  • Skin Contact: Rinse skin thoroughly with large amounts of soap and water. Remove contaminated clothing[5].

  • Inhalation: Relocate the casualty to fresh air. If breathing is difficult, provide supportive respiration and seek medical attention[5].

Storage and Stability (Causality-Driven)
  • Storage Conditions: Store desiccated at -20°C or -80°C[5].

  • Handling Causality: Crucial Step: You must allow the sealed vial to equilibrate to room temperature before opening[1].

    • Rationale: NHS esters are highly moisture-sensitive. Opening a cold vial causes atmospheric water vapor to condense inside the container, leading to rapid hydrolysis of the active ester into the inactive carboxylic acid and free N-hydroxysuccinimide[1].

Mechanistic Principles of Amine-Reactive Conjugation

NHS ester chemistry relies on a nucleophilic acyl substitution mechanism. The reaction is highly selective for primary aliphatic amines (such as the ε-amine of lysine residues or the N-terminus of polypeptides)[3].

  • The Mechanism: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which subsequently collapses to form a highly stable amide bond, releasing N-hydroxysuccinimide as a leaving group[1],[3].

Mechanism NHS NHS-HMB (Active Ester) Intermediate Tetrahedral Intermediate NHS->Intermediate Nucleophilic Attack Amine Target Biomolecule (R-NH2) Amine->Intermediate Product HMB-Conjugated Biomolecule Intermediate->Product Elimination Leaving N-Hydroxysuccinimide (Leaving Group) Intermediate->Leaving Release

Caption: Nucleophilic acyl substitution mechanism of NHS-HMB reacting with a primary amine.

Experimental Workflow: Self-Validating Conjugation Protocol

To ensure a self-validating system, the following protocol incorporates in-process controls and strict environmental parameters.

Reagent and Buffer Preparation
  • Biomolecule Buffer Exchange: Dissolve or buffer-exchange your target protein/peptide into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or PBS) adjusted to pH 8.3–8.5 [6].

    • Causality: The reaction is strictly pH-dependent. At lower pH (< 7.0), the primary amine is protonated (-NH₃⁺) and lacks nucleophilicity. At excessively high pH (> 9.0), the rate of competing NHS ester hydrolysis outpaces the conjugation reaction[6].

    • Validation: Verify buffer pH after dissolving the protein, as high protein concentrations can shift the pH. Ensure no Tris or Glycine buffers are used, as these contain primary amines that will consume the reagent[3].

  • NHS-HMB Solubilization: Dissolve NHS-HMB in high-quality, anhydrous, dimethylamine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6].

    • Causality: Standard DMF can degrade into dimethylamine (noted by a fishy odor), which will rapidly react with and destroy the NHS ester before it reaches your target biomolecule[6].

Conjugation Reaction
  • Molar Excess Calculation: Calculate the required amount of NHS-HMB to achieve a 5- to 20-fold molar excess over the target amine groups[3],[6].

  • Initiation: Add the NHS-HMB organic solution dropwise to the aqueous biomolecule solution while gently vortexing[6]. Keep the organic solvent volume below 10% of the total reaction volume to prevent protein denaturation.

  • Incubation: Incubate the mixture at room temperature for 1 to 4 hours, or overnight on ice[6].

Quenching and Purification
  • Quenching (Optional but Recommended): Add a quenching agent containing primary amines (e.g., 50 mM Tris-HCl, pH 7.5, or 100 mM Glycine) and incubate for 15 minutes.

    • Causality: This halts the reaction at a precise timepoint by scavenging any remaining unreacted NHS-HMB, preventing off-target cross-linking during purification.

  • Purification: Separate the HMB-conjugated biomolecule from the NHS leaving group, hydrolyzed acid, and quenched byproducts using Size Exclusion Chromatography (SEC), desalting columns, or dialysis[3],[6].

Workflow PrepReagent 1. Reagent Prep Dissolve NHS-HMB in anhydrous DMF/DMSO React 3. Conjugation Mix at 5-20x molar excess Incubate 1-4h PrepReagent->React PrepBio 2. Biomolecule Prep Buffer exchange to amine-free pH 8.3-8.5 PrepBio->React Quench 4. Quenching Add Tris or Glycine (Optional) React->Quench Purify 5. Purification SEC or Dialysis Quench->Purify Validate 6. Validation LC-MS / HPLC Purify->Validate

Caption: Step-by-step experimental workflow for NHS-HMB bioconjugation.

Troubleshooting & Optimization Matrix

To maintain scientific integrity, researchers must be able to diagnose and correct sub-optimal conjugation yields.

ObservationMechanistic CauseCorrective Action
Low Conjugation Yield Buffer pH is too low (amines are protonated)[6].Verify pH is 8.3–8.5. Adjust with 0.1 M NaOH if necessary[6].
Low Conjugation Yield Competing nucleophiles in the buffer[3].Ensure absolute absence of Tris, Glycine, or sodium azide in the reaction buffer[3].
Reagent Precipitation Aqueous insolubility of the NHS-HMB or intermediate.Increase the organic co-solvent (DMSO/DMF) up to 10-20%, ensuring the protein remains folded.
Complete Reaction Failure Reagent hydrolyzed during storage[1].Ensure vials are warmed to RT before opening. Use a fresh, desiccated batch[1].

References

  • Glen Research. "Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling." glenresearch.com. Available at:[Link]

Sources

Methodological & Application

Application Note: Bioconjugation Protocol for 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (HMB-NHS Ester)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the theoretical principles and step-by-step methodologies for conjugating 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (CAS: 1314864-92-0)[1] to primary amine-containing biomolecules. By utilizing N-hydroxysuccinimide (NHS) ester chemistry, researchers can covalently attach the β-hydroxy β-methylbutyrate (HMB) moiety to carrier proteins, targeting antibodies, or peptides. This protocol is designed for scientists developing metabolic assays, generating anti-HMB antibodies, or investigating targeted delivery of anabolic metabolites.

Biological Context & Rationale

β-hydroxy β-methylbutyrate (HMB) is a downstream metabolite of the essential branched-chain amino acid leucine[2]. In skeletal muscle, HMB is a potent modulator of protein turnover. It exerts its anabolic effects by activating the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which upregulates muscle protein synthesis[2]. Simultaneously, HMB acts as an anti-catabolic agent by inhibiting the ubiquitin-proteasome system (UPS), thereby attenuating protein degradation[3].

Conjugating HMB to carrier proteins (such as BSA or KLH) is a critical step in generating immunogens for antibody production, enabling the quantification of HMB in pharmacokinetic studies. Furthermore, conjugating HMB to targeting ligands allows for the localized delivery of this mTOR-activating payload to specific tissue microenvironments.

HMBSignaling HMB β-hydroxy β-methylbutyrate (HMB) mTOR mTORC1 Pathway HMB->mTOR Activates UPS Ubiquitin-Proteasome System (UPS) HMB->UPS Inhibits Synth Muscle Protein Synthesis mTOR->Synth Upregulates Degrad Muscle Protein Degradation UPS->Degrad Promotes

Figure 1: Mechanistic pathways of HMB modulating protein turnover via mTORC1 and UPS.

Reaction Principles & Causality

The compound 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (MW: 215.20 Da)[1] is an activated acylating agent. The conjugation relies on the nucleophilic attack of an unprotonated primary amine (e.g., the ε-amino group of lysine residues or the N-terminus of a polypeptide) on the electrophilic carbonyl carbon of the NHS ester. This reaction expels the NHS leaving group and forms a highly stable, irreversible amide bond.

The Causality of pH Control: The efficiency of this bioconjugation is governed by a strict thermodynamic balance. At physiological pH (7.4), the majority of lysine ε-amines (pKa ~10.5) are protonated (-NH3+) and lack the nucleophilicity required to attack the ester. Raising the pH to the optimal range of 8.3–8.5 deprotonates a sufficient fraction of these amines, accelerating aminolysis. However, aqueous buffers introduce a competing reaction: hydrolysis. Hydroxide ions in the water act as nucleophiles, prematurely cleaving the NHS ester into an unreactive HMB free acid and free NHS. Therefore, maintaining a pH of 8.3–8.5 is the critical "sweet spot" that maximizes target labeling while mitigating rapid reagent degradation[4].

Quantitative Parameters for Optimization

To ensure a self-validating and reproducible system, the following parameters must be strictly controlled.

Table 1: Reagent Specifications & Stoichiometry

ParameterOptimal Value / RangeScientific Rationale
Reaction pH 8.3 – 8.5Balances primary amine deprotonation (nucleophilicity) against the exponential rate of NHS ester hydrolysis.
Molar Excess 10x – 50xDrives reaction kinetics. A 10-20x excess is standard for small proteins, while >30x is required for large proteins (e.g., IgG) due to steric hindrance.
Co-solvent ≤ 5% (v/v)NHS esters are hydrophobic. Using a low volume of anhydrous DMSO/DMF keeps the ester soluble without denaturing the target protein[4].
Protein Conc. 1 – 10 mg/mLHigh protein concentrations favor the bimolecular aminolysis reaction over unimolecular hydrolysis[4].
Quenching 50 – 100 mM TrisTris contains primary amines that rapidly scavenge unreacted NHS esters, preventing off-target crosslinking during purification[5].

Step-by-Step Bioconjugation Protocol

Bioconjugation A 1. Preparation Target Protein in NaHCO3 (pH 8.3) C 3. Conjugation Incubate 1-2h at RT (Amide Bond Formation) A->C B 2. Activation HMB-NHS Ester in Anhydrous DMSO B->C D 4. Quenching Add 100mM Tris (15 min) C->D E 5. Purification SEC / Desalting Column D->E

Figure 2: Step-by-step bioconjugation workflow for HMB-NHS ester labeling.

Phase 1: Preparation of the Protein Solution
  • Buffer Exchange: Ensure the target protein is free of any amine-containing buffers (e.g., Tris, glycine, or sodium azide) as these will competitively react with the NHS ester[4].

  • Dialyze the protein or use a size-exclusion desalting column to exchange it into 0.1 M Sodium Bicarbonate buffer, pH 8.3 .

  • Measure the final protein concentration using a NanoDrop (A280) or BCA assay. Adjust the concentration to 2.0 mg/mL [5].

Phase 2: Preparation of the HMB-NHS Ester

Critical Step: NHS esters are highly moisture-sensitive. Hydrolysis destroys the reactive group.

  • Remove the 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate vial from -20°C storage. Allow it to equilibrate to room temperature for at least 20 minutes before opening to prevent atmospheric condensation from inducing hydrolysis[5].

  • Immediately prior to the reaction, dissolve the HMB-NHS ester in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a 10 mM stock solution [6]. Vortex briefly to ensure complete dissolution.

Phase 3: The Conjugation Reaction
  • Calculate the required volume of the 10 mM HMB-NHS ester stock to achieve a 15-fold molar excess over the target protein.

  • Add the calculated volume of HMB-NHS ester dropwise to the protein solution while gently stirring or vortexing[6]. Ensure the total volume of DMSO does not exceed 5% of the final reaction volume to prevent protein precipitation.

  • Incubate the reaction mixture at room temperature (approx. 25°C) for 1 to 2 hours . Protect from light if the protein is light-sensitive.

Phase 4: Quenching and Purification
  • Quenching: To terminate the reaction and consume any remaining unreacted NHS ester, add 1 M Tris-HCl (pH 7.4) or Glycine to achieve a final concentration of 50–100 mM . Incubate at room temperature for 15 minutes[6].

  • Purification: Remove the cleaved NHS leaving group, quenched HMB byproducts, and DMSO by passing the mixture through a Zeba™ Spin Desalting Column (or equivalent SEC device) pre-equilibrated with 1X PBS (pH 7.4)[5].

  • Collect the purified HMB-protein conjugate. The conjugate can now be sterile-filtered and stored at 4°C for short-term use, or aliquoted and frozen at -80°C for long-term storage.

Troubleshooting & Optimization

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Degree of Labeling (DOL) NHS ester hydrolysis prior to reaction.Use strictly anhydrous DMSO/DMF. Prepare the NHS stock immediately before use and do not store reconstituted aliquots.
Low Degree of Labeling (DOL) Amine contamination in the starting buffer.Thoroughly dialyze the protein into an amine-free buffer (e.g., 0.1 M NaHCO3). Avoid Tris/glycine during the conjugation phase[4].
Protein Precipitation Excessive hydrophobicity from over-labeling.Reduce the molar excess of the HMB-NHS ester (e.g., drop from 20x to 5x) to lower the degree of labeling.
Protein Precipitation Solvent toxicity causing denaturation.Ensure the final DMSO/DMF concentration does not exceed 5% (v/v) of the total reaction volume.

References

  • Sigma-Aldrich. "Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides." sigmaaldrich.com.
  • Benchchem. "Optimizing Bioconjugation: A Guide to NHS Ester Reactions." benchchem.com.
  • Lumiprobe. "NHS Ester Labeling of Biomolecules Containing Primary Amino Groups." lumiprobe.com.
  • Fürth Lab. "This protocol outlines antibody conjugation by NHS-esters." furthlab.xyz.
  • Tocris. "Conjugation Protocol for Amine-Reactive Janelia Fluor Dyes." tocris.com.
  • BLD Pharm. "1314864-92-0 | 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate." bldpharm.com.
  • Taylor & Francis. "HMB – Knowledge and References." taylorandfrancis.com.
  • PLOS One. "β-Hydroxy-β-Methylbutyrate (HMB) Normalizes Dexamethasone-Induced Autophagy-Lysosomal Pathway in Skeletal Muscle." plos.org.

Sources

Application Note: Covalent Modification of Monoclonal Antibodies with 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (HMB-NHS)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The covalent modification of monoclonal antibodies (mAbs) is a foundational technique in biotherapeutics, diagnostics, and structural biology. While fluorophores and cytotoxic drugs are commonly conjugated to mAbs, the introduction of small, specific acyl groups—such as the 3-hydroxy-3-methylbutanoyl (HMB) moiety—serves highly specialized purposes. Labeling a mAb with 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (HMB-NHS ester; CAS: 1314864-92-0) is utilized to cap reactive primary amines, subtly modulate the antibody's isoelectric point (pI), and introduce a defined hydrophilic/hydrophobic balance without the steric hindrance associated with larger polymers like PEG.

This application note provides a comprehensive, self-validating protocol for the bioconjugation of HMB-NHS to mAbs, grounded in the thermodynamic and kinetic principles of nucleophilic acyl substitution.

Mechanistic Rationale & Causality

The bioconjugation of HMB-NHS to an antibody relies on the reactivity of the N-hydroxysuccinimide (NHS) ester group with unprotonated primary amines. In a monoclonal antibody, these amines are located at the N-terminus of the polypeptide chains and on the ϵ -amino groups of lysine residues ([]).

The reaction proceeds via a nucleophilic acyl substitution . The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the HMB-NHS ester to form a tetrahedral intermediate. This intermediate rapidly collapses, releasing N-hydroxysuccinimide as a benign leaving group and forming a highly stable, irreversible amide bond (2[2]).

ReactionMechanism mAb mAb Primary Amine (Lysine ε-amine or N-term) Intermediate Tetrahedral Intermediate (Nucleophilic Attack) mAb->Intermediate pH 8.3 - 8.5 Nucleophilic Acyl Substitution NHS_Ester HMB-NHS Ester (MW: 215.20 Da) NHS_Ester->Intermediate pH 8.3 - 8.5 Nucleophilic Acyl Substitution Product HMB-Conjugated mAb (+101.06 Da per adduct) Intermediate->Product Amide Bond Formation LeavingGroup N-Hydroxysuccinimide (Leaving Group) Intermediate->LeavingGroup Dissociation

Fig 1: Nucleophilic acyl substitution mechanism of HMB-NHS ester with mAb primary amines.

Critical Experimental Parameters

To ensure a self-validating and reproducible system, the following causal relationships must dictate your experimental design:

  • pH Optimization (The Kinetic Sweet Spot): The reaction is highly pH-dependent. At acidic pH (< 7.0), primary amines are protonated ( −NH3+​ ) and non-nucleophilic. Conversely, at highly alkaline pH (> 9.0), the rate of NHS ester hydrolysis (where water acts as the nucleophile) outcompetes the aminolysis reaction (2[2]). Therefore, a buffer pH of 8.3–8.5 is strictly required to balance amine deprotonation with ester stability (3[3]).

  • Solvent Integrity: HMB-NHS is susceptible to rapid moisture-induced degradation. It must be dissolved in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). While Dimethylformamide (DMF) is sometimes used, it can degrade into dimethylamine—a primary amine that will competitively react with the NHS ester and ruin the conjugation efficiency (3[3]).

  • Buffer Composition: Primary amine buffers (e.g., Tris, glycine) are strictly prohibited during the active conjugation phase, as they will act as competitive nucleophiles and quench the reaction prematurely (4[4]).

Quantitative Optimization Data

The Degree of Labeling (DOL)—the average number of HMB molecules attached per antibody—is controlled by adjusting the molar excess of the HMB-NHS ester relative to the mAb concentration.

mAb Concentration (mg/mL)HMB-NHS Molar ExcessIncubation TimeExpected DOL (HMB/mAb)Primary Application / Outcome
2.0 mg/mL10x1 hour @ RT2 - 4Minimal surface modification; preserves antigen-binding avidity.
5.0 mg/mL20x1 hour @ RT5 - 8Moderate amine capping; slight shift in isoelectric point (pI).
10.0 mg/mL50x2 hours @ RT10 - 15Maximal capping; significant modulation of hydrophilicity.

Note: Higher protein concentrations drive the bimolecular reaction kinetics forward, resulting in higher labeling efficiencies at the same molar ratios (5[5]).

Step-by-Step Methodology

Workflow Step1 1. Antibody Preparation Buffer exchange to 0.1M NaHCO3 (pH 8.3) Step3 3. Conjugation Reaction Incubate 1-2h at RT (Molar Excess 10x-50x) Step1->Step3 Step2 2. Reagent Reconstitution Dissolve HMB-NHS in anhydrous DMSO Step2->Step3 Step4 4. Reaction Quenching Add 100 mM Tris (pH 8.0) for 15 min Step3->Step4 Step5 5. Purification Size Exclusion Chromatography (SEC) Step4->Step5 Step6 6. Characterization Intact Mass LC-MS for DOL quantification Step5->Step6

Fig 2: End-to-end workflow for HMB-NHS bioconjugation, purification, and LC-MS characterization.

Phase 1: Antibody Preparation
  • Ensure the mAb is free of carrier proteins (e.g., BSA) and amine-containing preservatives (e.g., sodium azide, glycine) (6[6]).

  • Perform a buffer exchange using a 30 kDa MWCO centrifugal filter or dialysis cassette into 0.1 M Sodium Bicarbonate buffer, pH 8.3 .

  • Adjust the final mAb concentration to 2.0 – 5.0 mg/mL. Quantify accurately using A280 absorbance.

Phase 2: Reagent Reconstitution

Caution: HMB-NHS is highly moisture-sensitive. Allow the sealed vial to equilibrate to room temperature for 20 minutes before opening to prevent condensation.

  • Weigh or utilize a pre-aliquoted vial of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (MW: 215.20 g/mol ).

  • Dissolve the reagent in anhydrous DMSO to create a 10 mM stock solution (5[5]). Vortex briefly. This solution must be used immediately and cannot be stored.

Phase 3: Conjugation Reaction
  • Calculate the required volume of 10 mM HMB-NHS stock to achieve the desired molar excess (e.g., 20x).

  • Slowly pipette the HMB-NHS solution into the mAb solution while gently vortexing to prevent localized reagent precipitation. Ensure the total volume of DMSO does not exceed 10% of the final reaction volume to prevent mAb denaturation.

  • Incubate the reaction mixture at room temperature (20-25°C) for 1 hour in the dark with gentle end-over-end rotation ([]).

Phase 4: Reaction Quenching & Purification
  • Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50–100 mM. Incubate for 15 minutes at room temperature. The primary amines in Tris will rapidly consume any unreacted HMB-NHS, preventing further mAb modification during the purification step (6[6]).

  • Purification: Remove the quenched byproducts, free Tris, and the N-hydroxysuccinimide leaving group by passing the mixture through a Size Exclusion Chromatography (SEC) desalting column (e.g., Zeba Spin Column) pre-equilibrated with 1X PBS (pH 7.4).

Analytical Characterization (Self-Validating System)

Unlike fluorescent dyes, the 3-hydroxy-3-methylbutanoyl group lacks a distinct chromophore in the visible spectrum. Therefore, standard UV-Vis spectrophotometry (Beer-Lambert law) cannot be used to calculate the Degree of Labeling (DOL) (2[2]). To validate the success of the protocol, you must utilize orthogonal analytical techniques:

Intact Mass Spectrometry (LC-MS) - Primary Validation

The most precise method to determine the DOL is intact mass analysis via LC-MS.

  • Mass Shift Calculation: The addition of a single HMB adduct ( C5​H9​O2​ ) results in a precise mass shift of +101.06 Da per modified lysine residue.

  • DOL Formula: DOL=101.06MassConjugated​−MassUnmodified​​

TNBSA Colorimetric Assay - Secondary Validation

If LC-MS is unavailable, a 2,4,6-trinitrobenzene sulfonic acid (TNBSA) assay can be used. TNBSA reacts with primary amines to form a highly chromogenic derivative measurable at 335 nm. By quantifying the loss of free primary amines in the conjugated mAb compared to an unmodified mAb control, the number of capped lysines (and thus the DOL) can be accurately inferred.

References

  • Title: NHS Ester Labeling of Biomolecules Containing Primary Amino Groups Source: Lumiprobe URL
  • Title: Protocol: Succinimidyl Ester Labeling of Protein Amines Source: Biotium URL
  • Title: Optimizing Bioconjugation: A Guide to NHS Ester Reactions Source: BenchChem URL
  • Title: NHS Esters for Antibody Labeling Source: BOC Sciences URL
  • Title: Amine-Reactive Crosslinker Chemistry Source: Thermo Fisher Scientific URL
  • Title: Application Notes and Protocols: A Guide to Antibody Labeling with NHS Esters Source: BenchChem URL

Sources

Application Note: Preparation and Bioconjugation of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (CAS: 1314864-92-0) is an N-hydroxysuccinimide (NHS) ester used to covalently conjugate the 3-hydroxy-3-methylbutanoate (HMB) moiety to primary amines[1]. This reagent is highly valuable in drug development and bioconjugation for modifying peptides, antibodies, and amine-functionalized oligonucleotides. Because NHS esters are acutely sensitive to moisture, their handling, storage, and dissolution require strict adherence to anhydrous protocols to prevent premature degradation[2],[3]. This application note provides a field-proven, self-validating methodology for preparing stock solutions in anhydrous DMSO and executing downstream amine conjugations.

Mechanistic Insights: Amidation vs. Hydrolysis

As an application scientist, it is critical to understand that NHS ester bioconjugation is fundamentally a race between two competing pathways: amidation (the desired reaction) and hydrolysis (the degradation pathway)[4],[5].

NHS esters selectively react with unprotonated primary aliphatic amines (–NH₂) to form a highly stable covalent amide bond, releasing N-hydroxysuccinimide as a leaving group[3]. Because primary amines on proteins (e.g., lysine ε-amines) have a pKa of approximately 10.5, the reaction buffer must be slightly basic (pH 8.0–9.0) to ensure a sufficient population of nucleophilic, deprotonated amines[4].

However, water also acts as a nucleophile. In aqueous environments, water attacks the carbonyl carbon of the ester, hydrolyzing it into the inactive 3-hydroxy-3-methylbutanoic acid and releasing NHS[3]. This hydrolysis reaction is heavily pH-dependent; the half-life of an NHS ester drops exponentially as the pH increases[4]. Therefore, stock solutions must never be prepared in aqueous buffers. They must be formulated in high-quality anhydrous organic solvents, such as Dimethyl Sulfoxide (DMSO), and introduced to the aqueous protein solution only at the moment of conjugation[6].

G NHS NHS Ester (2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate) Amine Target Protein (Primary Amine) NHS->Amine Amidation (Optimal pH 8.0-9.0) Water Aqueous Buffer (H2O) NHS->Water Competing Hydrolysis (Increases with pH) Amide Stable Amide Conjugate (Target-HMB) Amine->Amide Hydrolysis Hydrolyzed Byproduct (HMB Acid + NHS) Water->Hydrolysis

Figure 1: Competing pathways of NHS ester amidation versus hydrolysis in aqueous environments.

Physicochemical & Kinetic Data

To optimize reaction conditions, researchers must account for the physical properties of the reagent and the kinetic realities of its degradation in aqueous media.

Table 1: Physicochemical Properties [1]

Property Value
Chemical Name 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate
CAS Number 1314864-92-0
Molecular Weight 215.20 g/mol
Chemical Formula C₉H₁₃NO₅

| Solubility | Highly soluble in anhydrous DMSO and DMF |

Table 2: Typical NHS Ester Hydrolysis Kinetics in Aqueous Buffers [4]

Buffer pH Approximate Half-Life (t½) at 25°C Impact on Conjugation Strategy
pH 7.0 4 – 5 hours Too slow for optimal amine deprotonation.
pH 8.0 ~60 minutes Excellent balance of amidation vs. hydrolysis.

| pH 8.6 | ~10 minutes | Requires rapid mixing; high molar excess needed. |

Protocol 1: Preparation of 10 mM Stock Solution in Anhydrous DMSO

Because extended storage of the dye/reagent in solution can severely reduce its activity, stock solutions should be prepared immediately before use, or aliquoted and frozen under rigorously anhydrous conditions[6].

Materials Required:
  • 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (dry powder)

  • Anhydrous DMSO (≤0.005% water, stored over molecular sieves)

  • Argon or Nitrogen gas (for purging)

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the sealed vial of the NHS ester from the freezer (-20°C). Do not open the vial immediately. Allow it to equilibrate to room temperature for at least 30 minutes.

    • Scientific Rationale: Opening a cold vial causes atmospheric moisture to condense on the powder. Even trace amounts of water will initiate irreversible hydrolysis the moment the compound is dissolved[3].

  • Solvent Addition: In a dry environment (preferably a glove box or under a stream of inert gas), add anhydrous DMSO directly to the vial. To prepare a standard 10 mM stock solution , dissolve 2.15 mg of the compound in 1.0 mL of anhydrous DMSO[6],[1].

  • Dissolution: Vortex the mixture gently or pipette up and down until the powder is completely dissolved, yielding a clear solution.

  • Storage (If not used immediately): Divide the stock solution into single-use aliquots (e.g., 10–50 µL) in low-bind microcentrifuge tubes. Purge the headspace of each tube with argon/nitrogen, seal tightly, and store at -20°C in a desiccator[6]. Avoid repeated freeze-thaw cycles.

Workflow Step1 1. Thermal Equilibration Allow sealed vial to reach RT Step2 2. Solvent Addition Add Anhydrous DMSO (≤0.005% H2O) Step1->Step2 Step3 3. Dissolution Vortex gently to achieve 10 mM Step2->Step3 Step4 4. Storage Aliquot and store at -20°C in desiccator Step3->Step4

Figure 2: Workflow for the preparation and storage of anhydrous NHS ester stock solutions.

Protocol 2: Downstream Conjugation to Target Proteins

This protocol establishes a self-validating system for labeling a generic target protein (e.g., an antibody or peptide) with the HMB moiety.

Step-by-Step Methodology:
  • Buffer Exchange & Protein Preparation: Ensure the target protein is dissolved in an amine-free buffer, such as 0.1 M Sodium Bicarbonate (pH 8.3) or 1X PBS adjusted to pH 8.0–8.5[2],[4].

    • Scientific Rationale: Buffers containing primary amines (e.g., Tris or Glycine) will act as competitive nucleophiles and completely quench the NHS ester before it can react with the target protein[2],[6].

  • Concentration Optimization: Adjust the final protein concentration to 2.0 – 10.0 mg/mL [6].

    • Scientific Rationale: Amidation is a bimolecular reaction, while hydrolysis is pseudo-first-order. High protein concentrations kinetically favor amidation, significantly increasing conjugation efficiency[6]. Concentrations below 2 mg/mL yield poor labeling[6].

  • Reaction Initiation: Calculate a 10:1 to 20:1 molar excess of the NHS ester stock solution relative to the protein[6]. Add the calculated volume of the 10 mM DMSO stock solution dropwise to the protein solution while gently vortexing.

    • Critical Constraint: Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent protein denaturation[5].

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes with continuous, gentle rotation[2],[6].

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50 mM. Incubate for 15 minutes[2],[4]. This consumes any remaining unreacted NHS ester.

  • Purification: Remove the hydrolyzed byproducts, released NHS, and DMSO using size-exclusion chromatography (e.g., a Sephadex G-25 desalting column) equilibrated with 1X PBS[4],[6].

Quality Control & Self-Validation

To validate the success of the conjugation, analyze the purified conjugate using Intact Mass Spectrometry (LC-MS or MALDI-TOF). The covalent attachment of the 3-hydroxy-3-methylbutanoate moiety results in the loss of the NHS leaving group.

  • Validation Metric: Look for a mass shift of exactly +101.1 Da per conjugation event on the target molecule. This precise mass shift confirms the structural integrity of the amide linkage and validates the efficacy of the anhydrous preparation protocol.

References

  • Lindsey, J. S., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry (RSC Publishing). Retrieved from: [Link]

  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from: [Link]

Sources

Covalent modification of lysine residues using 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The targeted acylation of primary amines using N-hydroxysuccinimide (NHS) esters is a cornerstone of bioconjugation. The reagent 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (commonly referred to as HMB-NHS) enables the covalent attachment of a 3-hydroxy-3-methylbutyryl (HMB) group to the ϵ -amino groups of lysine residues or the N-terminus of proteins.

Unlike massive polymeric tags (e.g., PEGylation), HMB-ylation introduces a highly defined, low-molecular-weight (net addition of +100.12 Da), branched, and hydroxylated aliphatic chain. This specific modification serves three primary strategic functions in protein engineering and drug development:

  • Charge Neutralization: Conversion of the positively charged amine to a neutral amide shifts the protein's isoelectric point (pI), which can drastically alter its interaction profile and biodistribution.

  • Steric Shielding & Hydrophilicity: The tertiary hydroxyl group and branched methyls provide a localized hydration shell and steric bulk, often enhancing solubility and preventing aggregation without the viscosity issues associated with large polymers.

  • Prodrug Development: HMB is a well-characterized bioactive metabolite known for its anti-catabolic properties[3]. Conjugating HMB to a carrier protein creates a macromolecular prodrug capable of sustained release upon enzymatic cleavage in vivo.

Pathway cluster_phys Physicochemical Alterations cluster_bio Biological Applications HMB HMB-ylation of Lysine via HMB-NHS CN Charge Neutralization (Loss of + charge) HMB->CN SS Steric Shielding & Hydrophilicity HMB->SS PRO Macromolecular Prodrug HMB->PRO PI Isoelectric Point (pI) Shift CN->PI SOL Enhanced Solubility / Aggregation Resistance SS->SOL REL In vivo Hydrolysis / Enzymatic Cleavage PRO->REL ACT HMB Release (Anti-catabolic effects) REL->ACT

Logical relationship between HMB-ylation, physicochemical changes, and biological applications.

The Causality of Experimental Design

To ensure a self-validating and reproducible protocol, every step must be grounded in the fundamental chemistry of NHS esters.

pH Dependence: The Aminolysis vs. Hydrolysis Competition

The ϵ -amino group of lysine has a pKa of approximately 10.5. At a physiological pH of 7.4, the vast majority of these amines are protonated ( NH3+​ ) and completely lack the nucleophilicity required to attack the carbonyl carbon of the NHS ester [1].

  • Why pH 8.3 - 8.5? Elevating the pH to 8.3–8.5 deprotonates a sufficient fraction of the amines to drive the aminolysis reaction forward efficiently [1].

  • Why not pH > 9.0? NHS esters are highly susceptible to hydrolysis by hydroxide ions ( OH− ). Above pH 9.0, the rate of hydrolysis outpaces the rate of aminolysis, destroying the HMB-NHS reagent before it can conjugate to the protein [1].

Solvent Integrity

Water rapidly degrades NHS esters. Therefore, HMB-NHS must be dissolved in an anhydrous, non-nucleophilic organic solvent immediately prior to use [2]. Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are the standard choices.

  • Critical Insight: If using DMF, it must be strictly anhydrous and "amine-free." Over time, DMF degrades into dimethylamine, which emits a faint fishy odor. Dimethylamine is a highly reactive primary amine that will instantly consume the HMB-NHS reagent, resulting in a failed conjugation [1].

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Nucleophilic Aminolysis cluster_2 Phase 3: Resolution & Purification P1 Protein in Amine-Free Buffer (pH 8.3 - 8.5) M1 Lysine ε-Amine Deprotonation P1->M1 R1 HMB-NHS Reagent in Anhydrous DMSO M2 Tetrahedral Intermediate Formation R1->M2 M1->M2 O1 HMB-Modified Protein (+100.12 Da per Lysine) M2->O1 Amide Bond Formation O2 NHS Leaving Group (Removed via SEC) M2->O2 Elimination

Reaction mechanism and experimental workflow for HMB-NHS conjugation.

Reaction Optimization Data

The Degree of Labeling (DoL)—the average number of HMB groups attached per protein molecule—is dictated by the molar excess of the reagent, the protein concentration, and the reaction time. Use the following empirically derived parameters to target specific modification levels.

Table 1: Optimization Parameters for HMB-NHS Conjugation

Desired Degree of Labeling (DoL)Optimal Protein ConcentrationMolar Excess of HMB-NHSReaction Time (25°C)Primary Application Focus
Low (1-2 modifications)1.0 - 2.0 mg/mL5x1 hourActive site preservation; minimal structural perturbation.
Medium (3-5 modifications)2.0 - 5.0 mg/mL10x - 15x1.5 hoursBalanced solubility enhancement and pI shifting.
High (>5 modifications)> 5.0 mg/mL20x - 50x2 hoursMaximizing prodrug payload; complete charge masking.

Note: Molar excess is calculated relative to the entire protein molecule, not per lysine residue. Highly concentrated protein solutions drive the bimolecular reaction kinetics more efficiently, requiring lower relative excesses of reagent.

Step-by-Step Experimental Protocol

Phase 1: Protein Preparation & Buffer Exchange
  • Assess Initial Buffer: Ensure the protein is not currently in a buffer containing primary amines (e.g., Tris, Glycine, or ammonium salts), as these will competitively react with the NHS ester [1].

  • Buffer Exchange: Dialyze or use a centrifugal ultrafiltration device to exchange the protein into 0.1 M Sodium Bicarbonate buffer, pH 8.3 . Alternatively, a 0.1 M Phosphate buffer (pH 8.0) can be used for proteins sensitive to higher pH levels, though conjugation efficiency will slightly decrease.

  • Concentration Check: Adjust the protein concentration to 2.0 – 5.0 mg/mL using a BCA assay or UV-Vis spectroscopy (A280).

Phase 2: Reagent Preparation (Time-Sensitive)
  • Equilibration: Allow the vial of HMB-NHS to fully equilibrate to room temperature before opening to prevent condensation of ambient moisture, which causes rapid hydrolysis.

  • Dissolution: Dissolve the HMB-NHS in anhydrous, high-quality DMSO or amine-free DMF to a concentration of 10 mM.

    • Self-Validation Step: The solution should be completely clear and colorless. Any cloudiness indicates moisture contamination. Use this stock within 10 minutes of preparation.

Phase 3: Conjugation Reaction
  • Calculation: Calculate the required volume of 10 mM HMB-NHS stock to achieve the desired molar excess (refer to Table 1).

  • Addition: While gently vortexing or stirring the protein solution, add the HMB-NHS stock dropwise. The final volume of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1 to 2 hours, or at 4°C overnight, under continuous gentle agitation.

Phase 4: Quenching and Purification
  • Quenching: To halt the reaction and consume any remaining active NHS ester, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amine in Tris will rapidly react with residual HMB-NHS.

  • Purification: Remove the quenched byproducts, free NHS leaving groups, and organic solvent by passing the mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or via extensive dialysis against your final storage buffer (e.g., PBS, pH 7.4).

Quality Control & Characterization

To validate the success of the protocol, the modified protein must be characterized to determine the exact Degree of Labeling (DoL).

Intact Mass Spectrometry (MALDI-TOF or LC-MS/MS): The most definitive method for characterizing HMB-ylation is intact mass spectrometry.

  • Formula of Reagent: C9​H13​NO5​ (MW: 215.20 Da)

  • Formula of NHS Leaving Group: C4​H5​NO3​ (MW: 115.09 Da)

  • Mass Shift: The covalent attachment of the 3-hydroxy-3-methylbutyryl group ( C5​H9​O2​ ) displaces one proton from the lysine amine.

  • Validation Metric: You will observe a precise mass shift of +100.12 Da for every successfully modified lysine residue. A distribution of peaks (e.g., +100, +200, +300 Da) will indicate the heterogeneity of the labeling.

References

  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research Technical Reports. Available at:[Link]

  • mzCloud. 3-Hydroxy-3-methylbutanoic acid - Spectral Data and Chemical Properties. HighChem LLC. Available at: [Link]

In Vitro Assay Applications Utilizing 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (HMB-NHS Ester): Protocols for Target Deconvolution and Immunoassay Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (CAS: 1314864-92-0) is the N-hydroxysuccinimide (NHS) activated ester of β-hydroxy-β-methylbutyrate (HMB)[1]. HMB is a naturally occurring metabolite of the branched-chain amino acid leucine, widely recognized for its potent ability to stimulate skeletal muscle protein synthesis and inhibit protein degradation[2].

While leucine activates the mechanistic target of rapamycin complex 1 (mTORC1) via the well-characterized Sestrin2-GATOR2 sensing pathway, HMB stimulates mTORC1 through a completely independent, currently unidentified mechanistic axis[3]. This biological divergence makes the identification of HMB's direct intracellular binding partners a critical priority in muscle physiology and cachexia drug development[4].

By utilizing the HMB-NHS ester, researchers can covalently conjugate the HMB moiety to carrier proteins, fluorophores, or solid-phase matrices. This technical guide outlines the mechanistic rationale and provides self-validating protocols for utilizing HMB-NHS in two primary in vitro applications: the synthesis of HMB-protein conjugates for immunoassays, and the generation of HMB-affinity matrices for target deconvolution.

Mechanistic Rationale: Chemistry and Biological Context

The Chemistry of NHS Ester Bioconjugation

NHS esters are highly reactive electrophilic compounds that selectively target primary aliphatic amines ( −NH2​ ), such as the ϵ -amino groups of lysine residues commonly found on protein surfaces[5]. The reaction proceeds via nucleophilic attack, releasing N-hydroxysuccinimide as a leaving group and forming a highly stable, irreversible amide bond[6].

A critical factor in experimental design is the competing hydrolysis of the NHS ester in aqueous environments. The half-life of an NHS ester is approximately 4 to 5 hours at pH 7.0, but drops precipitously to less than 10 minutes at pH 8.6[5]. Therefore, conjugations must be performed in carefully optimized buffers (pH 8.0–8.5) to balance the deprotonation of primary amines (making them more nucleophilic) against the rate of ester hydrolysis[7].

G Protein Target Protein (Primary Amines: -NH2) Reaction Nucleophilic Attack (1-2 hours, RT) Protein->Reaction HMBNHS HMB-NHS Ester (MW: 215.20 g/mol) HMBNHS->Reaction Buffer Conjugation Buffer (pH 8.0-8.5) Buffer->Reaction Conjugate HMB-Protein Conjugate (Stable Amide Bond) Reaction->Conjugate LeavingGroup NHS Leaving Group (N-Hydroxysuccinimide) Reaction->LeavingGroup

Caption: Chemical workflow of HMB-NHS ester conjugation to primary amines.

Biological Context: The Search for the HMB Sensor

The primary utility of HMB-NHS lies in mapping the HMB signaling cascade. Because HMB bypasses the classical Sestrin2 leucine sensor to activate mTORC1[3], affinity-based pull-down assays utilizing immobilized HMB are essential for isolating and identifying the unknown upstream kinase or receptor responsible for HMB-mediated hypertrophy.

G Leucine Leucine Sestrin2 Sestrin2-GATOR2 Complex Leucine->Sestrin2 Binds mTORC1 mTORC1 Activation Sestrin2->mTORC1 Activates HMB HMB (β-hydroxy-β-methylbutyrate) UnknownTarget Unknown Direct Target (Deconvolution Focus) HMB->UnknownTarget Binds UnknownTarget->mTORC1 Activates ProteinSynth Muscle Protein Synthesis mTORC1->ProteinSynth Upregulates

Caption: Distinct mTORC1 activation pathways by Leucine and HMB.

Quantitative Data & Optimization Guidelines

To ensure reproducible conjugation, buffer selection and molar ratios must be strictly controlled. Primary amine buffers (e.g., Tris, Glycine) must be entirely excluded during the active reaction phase, as they will competitively consume the NHS ester[8].

Table 1: Buffer Compatibility for NHS Ester Reactions

Buffer TypeCompatibilityMechanistic Rationale
PBS (pH 7.2–7.5) ModerateLower pH reduces amine nucleophilicity, requiring longer reaction times, though it minimizes NHS hydrolysis[5].
Sodium Bicarbonate (pH 8.0–8.5) Optimal Provides the ideal thermodynamic balance between lysine deprotonation and ester hydrolysis rates[9].
Borate (pH 8.5) Optimal Excellent buffering capacity at the ideal pH for primary amine reactivity[8].
Tris or Glycine IncompatibleContains primary amines that will competitively react with the NHS ester, neutralizing the reagent[5].

Table 2: Optimization of Molar Ratios for HMB-NHS Conjugation

Target MoleculeRecommended Molar Ratio (HMB-NHS : Protein)Expected Degree of Labeling (DOL)
BSA (Carrier Protein) 15:1 to 20:15 – 10 HMB molecules per BSA
KLH (Carrier Protein) 50:1 to 100:1High density for maximum immunogenicity
Amine-Magnetic Beads Excess (e.g., 5–10 mM final)Maximum surface saturation for affinity pull-down

Protocol 1: Synthesis of HMB-BSA Conjugates for Immunoassays

Objective: To generate a stable HMB-Bovine Serum Albumin (BSA) conjugate. This construct can be used as an immunogen to raise anti-HMB antibodies or as a coating antigen for competitive ELISAs to quantify HMB levels in pharmacokinetic studies.

Step-by-Step Procedure
  • Protein Preparation: Dissolve BSA in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 2.0 mg/mL. Ensure the protein is completely dissolved without aggressive vortexing to prevent denaturation[9].

  • Reagent Reconstitution: Immediately prior to use, dissolve 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (MW: 215.20 g/mol ) in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

    • Causality Note: Anhydrous solvent is mandatory. Trace moisture in the solvent will rapidly hydrolyze the NHS ester into an unreactive carboxylic acid[8].

  • Conjugation: Add the HMB-NHS stock solution to the BSA solution at a 20:1 molar ratio. Add the reagent dropwise while gently stirring the protein solution to prevent localized precipitation of the hydrophobic ester.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light[8].

  • Quenching: Add Tris-HCl (pH 7.4) to a final concentration of 50 mM and incubate for 15 minutes.

    • Causality Note: Tris contains a primary amine that acts as a scavenger, reacting with any residual HMB-NHS to prevent unwanted crosslinking during downstream purification[8].

  • Purification: Remove the quenched HMB-Tris byproducts, free NHS, and DMSO by passing the mixture through a Zeba Spin Desalting Column (7K MWCO) pre-equilibrated with PBS.

Self-Validating System: Degree of Labeling (DOL) via TNBS Assay

To validate the success of the protocol, you must quantify the number of HMB molecules attached to the BSA.

  • Method: Perform a 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay on both the unconjugated BSA control and the purified HMB-BSA conjugate. TNBS reacts with free primary amines to form a chromogenic derivative absorbing at 335 nm.

  • Validation Logic: A successful conjugation will show a significant reduction in absorbance at 335 nm in the HMB-BSA sample compared to the control. The difference in free amines directly correlates to the number of covalently attached HMB molecules (the DOL).

Protocol 2: Preparation of HMB-Affinity Matrices for Target Deconvolution

Objective: To immobilize HMB onto magnetic beads for the affinity purification (pull-down) of the unknown HMB intracellular sensor from skeletal muscle lysates (e.g., C2C12 myotubes).

Step-by-Step Procedure
  • Matrix Equilibration: Transfer 10 mg of amine-functionalized magnetic beads (e.g., Dynabeads™ M-270 Amine) to a microcentrifuge tube. Place on a magnetic stand, discard the storage solution, and wash the beads three times with 1 mL of 0.1 M Sodium Borate buffer (pH 8.5).

  • Coupling Reaction: Resuspend the beads in 1 mL of the Borate buffer. Add HMB-NHS (from a freshly prepared anhydrous DMSO stock) to achieve a massive molar excess (final concentration of 5 mM).

    • Causality Note: A vast excess is required for solid-phase chemistry to overcome steric hindrance and ensure maximum surface saturation, which prevents non-specific protein binding to unreacted bead surfaces later.

  • Incubation: Rotate the tube end-over-end at room temperature for 2 hours to keep the beads in continuous suspension.

  • Quenching & Blocking: Add 100 µL of 1 M Glycine (pH 8.0) and rotate for an additional 30 minutes. Glycine quenches unreacted HMB-NHS and caps any remaining unreacted amines on the bead surface, reducing background noise in the subsequent pull-down assay[5].

  • Washing: Wash the coupled beads five times with PBS containing 0.05% Tween-20 to remove all non-covalently adsorbed molecules. Store in PBS at 4°C.

Self-Validating System: Fluorescent Amine-Exclusion Test

Before proceeding to lysate pull-downs, the saturation of the beads must be validated.

  • Method: Run a "Mock Coupling" control alongside your main experiment (beads treated with DMSO only, no HMB-NHS). After washing, expose both the HMB-coupled beads and the Mock beads to a fluorescent amine-reactive dye (e.g., FITC-NHS) for 30 minutes. Wash thoroughly and measure the fluorescence of the beads.

  • Validation Logic: The Mock beads should exhibit high fluorescence (abundant free amines reacting with FITC). The HMB-coupled beads should exhibit near-zero fluorescence, proving that the primary amines were successfully and completely consumed by the HMB-NHS ester during the coupling phase.

Sources

Application Notes & Protocols: Peptide Crosslinking with 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate, a novel N-hydroxysuccinimide (NHS) ester crosslinking agent, for the covalent conjugation of peptides. NHS esters are a cornerstone of bioconjugation, valued for their ability to efficiently and selectively react with primary amines on peptides and proteins to form stable, irreversible amide bonds[1][2]. This document outlines the fundamental reaction chemistry, details the benefits of this specific reagent, and presents robust, field-tested protocols for researchers, scientists, and drug development professionals. We will cover reagent preparation, reaction optimization, quenching strategies, and downstream analysis, explaining the scientific rationale behind each step to ensure reproducible and reliable results.

Principle and Mechanism of Action

The crosslinking reaction is a classic example of nucleophilic acyl substitution. The process hinges on the high reactivity of the NHS ester moiety toward primary aliphatic amines, which are present at the N-terminus of every peptide and on the side chain of lysine (Lys, K) residues[3][4].

The key steps of the mechanism are as follows[1][2]:

  • Nucleophilic Attack: The unprotonated primary amine group (-NH₂) on a peptide acts as a strong nucleophile. It attacks the electron-deficient carbonyl carbon of the NHS ester.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Amide Bond Formation & NHS Release: The intermediate collapses, leading to the formation of a highly stable amide bond between the peptide and the crosslinker's spacer arm. The N-hydroxysuccinimide (NHS) is released as a leaving group[2][5].

This reaction is highly efficient under physiological to slightly alkaline conditions (pH 7.2-9.0), where the primary amines are deprotonated and thus more nucleophilic[3]. However, a critical competing reaction is the hydrolysis of the NHS ester by water, which also increases with pH[3][6]. Therefore, careful control of reaction pH is paramount for maximizing conjugation efficiency.

Caption: Mechanism of amide bond formation.

Features and Considerations

While the exact properties of "2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate" must be obtained from the supplier's technical data sheet, its structure suggests several key features:

  • Amine Reactivity: As an NHS ester, it will reliably target primary amines[2].

  • Spacer Arm: The "3-hydroxy-3-methylbutanoate" portion constitutes the spacer arm. Its specific length and chemical properties (e.g., hydrophilicity, potential for cleavage) will influence the final conjugate's characteristics. This information is critical and should be confirmed before use.

  • Solubility: Like many non-sulfonated NHS esters, this reagent is likely insoluble in water and must first be dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer[3][7].

Materials and Reagents

  • Peptide(s) of interest

  • 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate NHS ester

  • Reaction Buffer (Amine-Free): 0.1 M Sodium Phosphate Buffer with 150 mM NaCl, pH 7.5-8.5 (PBS) or 0.1 M Sodium Bicarbonate, pH 8.3. Buffers containing primary amines like Tris or glycine are incompatible as they will compete with the target peptide[3][6].

  • Anhydrous Organic Solvent: High-purity, amine-free DMSO or DMF[5][7].

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0.

  • Desalting columns or dialysis equipment for purification.

  • Analytical equipment (e.g., SDS-PAGE, Mass Spectrometer, HPLC).

Detailed Experimental Protocols

Protocol 1: Reagent Preparation
  • Rationale: The hydrolytic instability of NHS esters necessitates careful preparation. Using anhydrous solvents and preparing stock solutions immediately before use prevents premature degradation of the crosslinker[8].

  • Peptide Solution: Prepare the peptide solution at a desired concentration (e.g., 1-10 mg/mL) in cold, amine-free Reaction Buffer. Ensure the peptide is fully dissolved.

  • Crosslinker Stock Solution: Equilibrate the vial of the NHS ester to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-25 mM). Vortex thoroughly. Do not store the reconstituted reagent[8].

Protocol 2: Peptide Crosslinking Reaction
  • Rationale: The molar ratio of crosslinker to peptide is a critical parameter. A molar excess of the NHS ester is required to drive the reaction forward and outcompete the competing hydrolysis reaction[5][9]. The optimal ratio must be determined empirically but starting with a 10- to 50-fold molar excess is a common practice[8].

  • Calculate Molar Ratio: Determine the moles of peptide in your solution. Calculate the volume of the Crosslinker Stock Solution needed to achieve the desired molar excess (e.g., 20-fold).

    • Example Calculation: For 1 mL of a 5 mg/mL peptide solution (MW = 5000 Da), you have 1 µmol of peptide. For a 20-fold molar excess, you need 20 µmol of crosslinker. If your stock is 25 mM, you would add 0.8 µL of the stock solution.

  • Initiate Reaction: While gently vortexing the peptide solution, add the calculated volume of the Crosslinker Stock Solution. The final concentration of organic solvent should ideally be below 10% to avoid peptide denaturation[8].

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours[6]. Longer incubation times at lower temperatures can sometimes improve specificity and yield.

ParameterRecommended Starting ConditionRange for OptimizationRationale
pH 8.07.2 - 8.5Balances amine nucleophilicity with NHS ester hydrolysis rate.[3]
Molar Excess (NHS:Peptide) 20:15:1 to 50:1Drives reaction against competing hydrolysis.[8]
Peptide Concentration >2 mg/mL1 - 10 mg/mLHigher concentration favors the bimolecular crosslinking reaction.
Temperature Room Temp (20-25°C)4°C to 25°CLower temperature reduces hydrolysis rate but requires longer incubation.[3]
Incubation Time 60 minutes30 min - 4 hoursMust be optimized based on peptide reactivity and other conditions.[3][6]
Protocol 3: Quenching the Reaction
  • Rationale: Quenching stops the crosslinking reaction by consuming all excess, unreacted NHS esters. This is achieved by adding a high concentration of a primary amine-containing buffer[3][6].

  • Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for an additional 15 minutes at room temperature[6].

Protocol 4: Purification and Analysis
  • Purification: Remove excess crosslinker, the NHS byproduct, and quenching reagent from the crosslinked peptide conjugate using a desalting column, size-exclusion chromatography, or dialysis.

  • Analysis: The success of the crosslinking reaction can be verified using several methods:

    • SDS-PAGE: To visualize the formation of higher molecular weight species (dimers, trimers, etc.).

    • Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the mass of the crosslinked products and identify the specific sites of modification[10][11]. The analysis of crosslinked peptides by MS can be complex due to chimeric spectra but provides the highest resolution information[12][13].

Workflow and Troubleshooting

ExperimentalWorkflow Fig. 2: Experimental Workflow prep 1. Reagent Preparation - Dissolve Peptide in Amine-Free Buffer - Prepare fresh NHS Ester stock in DMSO/DMF reaction 2. Crosslinking Reaction - Add NHS Ester to Peptide (Molar Excess) - Incubate (RT for 30-60 min or 4°C for 2-4h) prep->reaction quench 3. Quench Reaction - Add Tris or Glycine (20-50 mM final) - Incubate for 15 min reaction->quench purify 4. Purification - Desalting Column or Dialysis quench->purify analysis 5. Analysis - SDS-PAGE - Mass Spectrometry (MS) - HPLC purify->analysis

Caption: Overview of the peptide crosslinking workflow.

Problem Possible Cause Recommended Solution
Low/No Crosslinking Hydrolysis of NHS Ester: Reagent was exposed to moisture or stock solution was not fresh.Equilibrate reagent to room temperature before opening. Use high-purity anhydrous solvent and prepare stock immediately before use.[8]
Presence of Amine Buffers: Reaction buffer (e.g., Tris, glycine) is quenching the reaction.Perform buffer exchange into an appropriate amine-free buffer like PBS, HEPES, or bicarbonate.[6][14]
Incorrect pH: pH is too low (<7.0), causing protonation of amines and reducing their nucleophilicity.Ensure the reaction buffer pH is between 7.2 and 8.5.[3]
Poor Yield / High Aggregation Over-crosslinking: Molar excess of crosslinker is too high, or incubation is too long.Reduce the molar excess of the NHS ester. Decrease the incubation time or temperature.
Low Peptide Concentration: Dilute solutions favor hydrolysis over the desired bimolecular reaction.Increase the concentration of the peptide solution to >2 mg/mL if possible.

References

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Kao, A., et al. (2011). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. PMC. Retrieved from [Link]

  • Leitner, A., et al. (2015). Crosslinking and Mass Spectrometry: An Integrated Technology to Understand the Structure and Function of Molecular Machines. Trends in Biochemical Sciences. Retrieved from [Link]

  • Mass Spec Studio. (n.d.). Crosslinking. Retrieved from [Link]

  • Hawkins, C.L., & Davies, M.J. (2021). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. MDPI. Retrieved from [Link]

  • Lee, Y.J., et al. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems. Retrieved from [Link]

  • G-Biosciences. (n.d.). Non-amine IgG Elution buffers. Retrieved from [Link]

  • Lapek, J.D., et al. (2019). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC. Retrieved from [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to prevent rapid hydrolysis of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate during conjugation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (commonly known as NHS-HMB; CAS No.: 1314864-92-0, MW: 215.20)[1].

A critical challenge when utilizing NHS-HMB for bioconjugation is its susceptibility to rapid hydrolysis in aqueous environments. This guide provides mechanistic insights, quantitative kinetic data, and a self-validating protocol to help you outcompete hydrolysis and maximize your amidation yield.

Part 1: Mechanistic Insights into NHS-HMB Hydrolysis

To optimize conjugation, one must first understand the competing kinetics at play. NHS esters react with primary aliphatic amines to form stable amide bonds. However, in aqueous buffers, the hydroxyl ion (OH⁻) acts as a competing nucleophile, attacking the ester carbonyl to yield free 3-hydroxy-3-methylbutyric acid (HMB) and an N-hydroxysuccinimide (NHS) leaving group[2].

For NHS-HMB specifically, the presence of the β -hydroxyl group (3-hydroxy) exerts an inductive electron-withdrawing effect (-I effect). This pulls electron density away from the ester carbonyl carbon, increasing its electrophilicity. Consequently, NHS-HMB is exceptionally sensitive to nucleophilic attack by water compared to standard aliphatic NHS esters, making strict pH and concentration control non-negotiable[3].

CompetingPathways NHS NHS-HMB (Highly Electrophilic Carbonyl) Conjugate Stable Amide Conjugate (Target-HMB) NHS->Conjugate Bimolecular Amidation (Favored at high target conc.) Hydrolysis Hydrolyzed HMB Acid + Free NHS Byproduct NHS->Hydrolysis Pseudo-First-Order Hydrolysis (Favored at high pH) Amine Target Primary Amine (Requires pH > 7.0) Amine->Conjugate Water Hydroxyl Ions (OH⁻) (Concentration rises with pH) Water->Hydrolysis

Competing kinetic pathways during NHS-HMB conjugation: Amidation vs. Hydrolysis.

Part 2: Quantitative Data: Hydrolysis Kinetics

The rate of NHS ester hydrolysis is directly proportional to the pH of the reaction buffer[3]. The table below summarizes the half-life of standard NHS esters, illustrating the exponential decay of reagent viability as conditions become more alkaline.

Table 1: Effect of pH and Temperature on NHS Ester Half-Life [2][3]

Buffer pHTemperatureEstimated Half-Life (t½)Primary Reaction Dominance
pH 7.00°C - 4°C4 - 5 hoursAmidation (Slow kinetics)
pH 7.2 - 7.5 20°C - 25°C ~2 - 3 hours Amidation (Optimal Balance)
pH 8.020°C - 25°C1 hourCompeting Hydrolysis
pH 8.64°C10 minutesHydrolysis
pH 8.620°C - 25°C< 10 minutesHydrolysis (Severe degradation)

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH to balance amine reactivity and NHS-HMB stability? A1: The optimal "sweet spot" is pH 7.2 to 7.5 [3][4]. Primary amines must be unprotonated to act as nucleophiles, which requires a slightly alkaline environment. However, pushing the pH above 8.0 accelerates ester hydrolysis exponentially. Operating at pH 7.2–7.5 ensures sufficient free amines while maintaining a manageable reagent half-life.

Q2: My NHS-HMB stock seems to degrade before use. How should I prepare it? A2: NHS-HMB must be dissolved in a high-quality, anhydrous, amine-free organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately prior to use[5]. Never prepare stock solutions in water or aqueous buffers, as the reagent will undergo localized hydrolysis before it can fully dissolve and react with your target[5].

Q3: Can I use Tris or Glycine buffers for my conjugation reaction? A3: No. Tris and Glycine contain primary amines that will competitively react with NHS-HMB, rapidly consuming the reagent and preventing it from labeling your target[2][3]. Always use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Sodium Bicarbonate[2]. Tris or Glycine should only be used at the end of the protocol to quench the reaction[4].

Q4: How can I push the reaction toward conjugation rather than hydrolysis? A4: Increase the concentration of your target protein/amine. Amidation is a bimolecular reaction (rate depends on both NHS-HMB and amine concentrations), whereas hydrolysis in a buffered solution is pseudo-first-order[3]. By keeping the target concentration high (e.g., >2 mg/mL), you kinetically favor the desired conjugation pathway over spontaneous hydrolysis[3].

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol must not rely on blind faith. The following methodology incorporates built-in validation steps (TNBSA assays and A260 monitoring) to prove causality, confirm reagent viability, and quantify conjugation yield.

Phase 1: Preparation and Baseline Validation
  • Buffer Exchange: Exchange the target protein into an amine-free buffer (1X PBS, pH 7.2–7.5) using a size-exclusion desalting column.

    • Causality: Removes trace amines that would competitively consume NHS-HMB[2].

  • Baseline Amine Quantification (Validation Step 1): Perform a TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay on a small aliquot of the protein. Record the baseline primary amine concentration.

  • Concentration Optimization: Ensure the target protein concentration is between 2–10 mg/mL to kinetically favor amidation[3].

Phase 2: Reagent Preparation and Conjugation
  • Anhydrous Stock Preparation: Equilibrate the NHS-HMB vial to room temperature before opening to prevent condensation. Dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10–20 mM[5]. Use immediately.

  • Reaction Initiation: Add the NHS-HMB stock to the protein solution to achieve a 5- to 10-fold molar excess over the available amines (calculated from Step 2). Ensure the organic solvent volume does not exceed 10% of the total reaction volume.

  • Incubation: Mix thoroughly and incubate at room temperature (20–25°C) for 2 hours.

Phase 3: Quenching and Post-Reaction Validation
  • Reaction Monitoring (Validation Step 2): Measure the absorbance of the reaction mixture at 260 nm. An increase in A260 confirms the release of the N-hydroxysuccinimide leaving group, proving the ester has actively reacted[2][6].

  • Quenching: Add Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes.

    • Causality: The primary amines in Tris rapidly consume any unreacted NHS-HMB, halting the reaction and preventing off-target crosslinking during purification[4].

  • Purification: Remove the quenched byproducts, free HMB, and released NHS using a desalting column or dialysis against your final storage buffer.

  • Yield Calculation (Validation Step 3): Perform a post-conjugation TNBSA assay on the purified product. The reduction in free amines compared to the baseline (Step 2) directly quantifies the number of HMB molecules successfully conjugated.

SelfValidatingWorkflow Start Target Protein in Amine-Free Buffer Val1 Validation 1: TNBSA Assay (Baseline Amines) Start->Val1 Conj Conjugation: Add Anhydrous NHS-HMB (pH 7.2-7.5, 2h) Start->Conj Val1->Conj Informs equivalents Val2 Validation 2: Monitor NHS Release (Absorbance 260 nm) Conj->Val2 Quench Quench & Desalt (Remove Free NHS/HMB) Conj->Quench Val2->Quench Confirms reactivity Val3 Validation 3: TNBSA Assay (Calculate Conjugation Yield) Quench->Val3

Self-validating workflow for NHS-HMB conjugation ensuring quantifiable amidation yield.

References

  • Source: thermofisher.
  • Source: thermofisher.
  • Source: benchchem.
  • Source: lumiprobe.
  • Source: bldpharm.
  • Source: thermofisher.

Sources

Technical Support Center: Troubleshooting Low Yield in Protein Labeling with 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for protein labeling. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low labeling yields with N-hydroxysuccinimide (NHS) esters, such as 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate. As Senior Application Scientists, we provide in-depth, field-proven insights to guide you through successful conjugation.

Section 1: Understanding the Core Chemistry

Successful troubleshooting begins with a solid understanding of the reaction mechanism. NHS esters are one of the most common reagents for modifying proteins. They react with primary amines (–NH₂) found at the N-terminus of a polypeptide chain and on the side chain of lysine (Lys) residues to form a stable, covalent amide bond.[1][]

The efficiency of this reaction is a delicate balance between two competing processes: the desired aminolysis (reaction with the protein's amine) and the undesirable hydrolysis (reaction with water).[3][4] Your goal is to create an environment that maximizes the former while minimizing the latter.

G cluster_reaction Primary Reaction Pathway (Aminolysis) cluster_hydrolysis Competing Pathway (Hydrolysis) Protein_NH2 Protein-NH₂ (Primary Amine) Amide_Bond Labeled Protein (Stable Amide Bond) Protein_NH2->Amide_Bond Nucleophilic Attack NHS_Ester R-NHS Ester (2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate) NHS_Ester->Amide_Bond NHS_Leaving_Group NHS Byproduct (N-Hydroxysuccinimide) Amide_Bond->NHS_Leaving_Group Release NHS_Ester_H R-NHS Ester Inactive_Acid Inactive Carboxylic Acid NHS_Ester_H->Inactive_Acid Hydrolysis Water H₂O (Water) Water->Inactive_Acid

Figure 1: Competing reaction pathways in NHS ester protein labeling.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during protein labeling experiments.

Q1: My labeling efficiency is near zero. Where do I start?

Low or no labeling is a common problem that can usually be traced to one of four areas: Buffer Composition , Reagent Quality , Reaction Conditions , or the Protein Itself .[5]

Start with the most likely culprits:

  • Check Your Buffer: This is the number one cause of failure. Ensure you are using an amine-free buffer . Buffers like Tris (Tris-HCl) and glycine contain primary amines that will compete with your protein for the NHS ester, drastically reducing or eliminating your labeling yield.[6]

  • Verify Buffer pH: The reaction is highly pH-dependent. The optimal range is typically pH 7.2-8.5 .[3][6] Below pH 7.2, the protein's primary amines are protonated (–NH₃⁺) and are not nucleophilic enough to react.[6] Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, destroying your reagent before it can label the protein.[7][8] Use a calibrated pH meter to confirm the pH of your reaction buffer right before use.

  • Assess Reagent Integrity: NHS esters are moisture-sensitive.[9] Improper storage or handling can lead to hydrolysis before the reagent is even used. Ensure it has been stored in a desiccated environment at -20°C or -80°C.[10][11]

Troubleshooting_Workflow Start Low / No Labeling Buffer_Check Is Buffer Amine-Free? (e.g., PBS, HEPES, Borate) Start->Buffer_Check pH_Check Is pH 7.2 - 8.5? Buffer_Check->pH_Check Yes Buffer_Fail Change to Amine-Free Buffer Buffer_Check->Buffer_Fail No Reagent_Check Is NHS Ester Fresh & Stored Properly? pH_Check->Reagent_Check Yes pH_Fail Adjust pH pH_Check->pH_Fail No Concentration_Check Is Protein Conc. >1-2 mg/mL? Reagent_Check->Concentration_Check Yes Reagent_Fail Use Fresh Reagent Reagent_Check->Reagent_Fail No Stoichiometry_Check Optimize Molar Excess (e.g., 5x, 20x, 50x) Concentration_Check->Stoichiometry_Check Yes Concentration_Fail Concentrate Protein Concentration_Check->Concentration_Fail No Success Successful Labeling Stoichiometry_Check->Success Buffer_Fail->pH_Check pH_Fail->Reagent_Check Reagent_Fail->Concentration_Check Concentration_Fail->Stoichiometry_Check

Figure 2: Initial troubleshooting workflow for low labeling yield.

Q2: How do I know if my NHS ester reagent is still active?

NHS esters readily hydrolyze in the presence of water. If a stock solution in DMSO or DMF was prepared and stored improperly, or if the solid reagent was exposed to atmospheric moisture, it may be inactive.[11][12]

You can perform a simple activity test. The N-hydroxysuccinimide (NHS) byproduct of hydrolysis absorbs light around 260 nm.[3][9] By intentionally hydrolyzing the ester with a base and measuring the increase in absorbance, you can confirm its reactivity.[5][13] See Protocol 1 for a detailed method.

Q3: My buffer and reagent are good, but the yield is still poor. What should I try next?

Now it's time to optimize the reaction conditions and consider the stoichiometry.

  • Protein Concentration: The reaction between the protein's amine and the NHS ester is a second-order reaction. At low protein concentrations (e.g., <1-2 mg/mL), the competing hydrolysis reaction (a pseudo-first-order reaction) can dominate, as the water concentration is constant and high.[6][14] If possible, increase your protein concentration.

  • Molar Excess of NHS Ester: A common starting point is a 10-20 fold molar excess of the NHS ester to the protein.[14][15] However, the optimal ratio is protein-dependent. If your yield is low, try increasing the molar excess (e.g., 40x or higher). Conversely, if you observe protein precipitation or loss of function, you may need to decrease the excess.[15] We highly recommend performing a titration experiment to find the sweet spot for your specific protein (see Protocol 2 ).

  • Reaction Time and Temperature: Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[3] Lowering the temperature to 4°C slows down both the labeling reaction and the hydrolysis reaction, which can be beneficial for preserving protein stability and minimizing hydrolysis over longer incubation times.[6] The half-life of a typical NHS ester at pH 8.6 and 4°C is only about 10 minutes, highlighting the importance of temperature control.[3][7]

Q4: Could my protein's structure be the problem?

Absolutely. The labeling reaction can only occur on primary amines that are accessible on the protein's surface.[][5]

  • Lysine Accessibility: Lysine residues may be buried within the protein's hydrophobic core or involved in ionic bonds, making them inaccessible to the labeling reagent.[5][16]

  • N-Terminus: The N-terminal alpha-amine may be sterically hindered or chemically modified (e.g., acetylated), preventing it from reacting.

If you suspect this is the issue, and preserving the native structure is not critical for your downstream application, you could consider adding a mild denaturant to your reaction buffer to unfold the protein and expose more labeling sites. However, this is often not a viable option. A better approach is to use mass spectrometry to confirm labeling sites and degree of labeling.[17][18][19]

Q5: I see precipitation during or after my labeling reaction. What's happening?

Precipitation is a sign that the bioconjugate is not soluble under the reaction or final conditions. This can happen for a few reasons:

  • Change in pI: Labeling primary amines neutralizes their positive charge. This change in the overall charge of the protein can shift its isoelectric point (pI), potentially causing it to precipitate if the reaction pH is near the new pI.

  • Hydrophobicity: The attached label (3-hydroxy-3-methylbutanoate in this case) might increase the overall hydrophobicity of the protein, leading to aggregation.

  • Organic Solvent: Most NHS esters are first dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution.[20] Adding too much organic solvent can denature and precipitate the protein. Keep the final concentration of the organic solvent below 10% (v/v).

To mitigate precipitation, try reducing the molar excess of the NHS ester, performing the reaction at a lower protein concentration, or screening different buffers and pH values.[13]

Section 3: Key Troubleshooting Protocols

Protocol 1: Quick Assessment of NHS Ester Reactivity

This protocol uses spectrophotometry to confirm that your NHS ester is active by forcing its hydrolysis and detecting the released NHS byproduct.[9][21]

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

  • Anhydrous DMSO or DMF (if needed for solubility)[12]

  • 0.5 M NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of amine-free buffer. If it is not water-soluble, first dissolve it in a small volume (e.g., 50 µL) of anhydrous DMSO/DMF, then add it to the buffer.[5]

  • Prepare Control: Prepare a control cuvette containing the same buffer and organic solvent (if used) but without the NHS ester.

  • Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of your NHS ester solution (A_initial).[5]

  • Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.[5]

  • Final Absorbance Reading: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[5]

Interpretation:

  • A_final > A_initial: The absorbance increased, indicating that NHS was released upon hydrolysis. The reagent is active.[9]

  • A_final ≈ A_initial: No significant increase in absorbance. The reagent was likely already hydrolyzed and is inactive. Discard and use a fresh vial.[13]

Protocol 2: Optimizing the Molar Excess of NHS Ester

This experiment helps you determine the ideal ratio of NHS ester to protein for your specific application, balancing labeling efficiency with protein integrity.[14]

Procedure:

  • Prepare Protein: Prepare your protein solution in a validated amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 8.0) at a concentration of 2-5 mg/mL.

  • Prepare NHS Ester Stock: Immediately before use, prepare a concentrated stock solution (e.g., 10-20 mM) of the NHS ester in anhydrous DMSO or DMF.[15]

  • Set Up Reactions: In separate microcentrifuge tubes, set up a series of reactions with increasing molar excess of the NHS ester. A good starting range is 5x, 10x, 20x, and 50x. Keep the final reaction volume and protein concentration constant across all reactions.

  • Incubate: Incubate all reactions under your standard conditions (e.g., 1 hour at room temperature or overnight at 4°C).

  • Quench and Purify: Stop the reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM).[3] Remove the excess, unreacted label from each sample using a desalting column or dialysis.

  • Analyze: Determine the degree of labeling (DOL) for each sample. This can be done using various methods, such as MALDI-TOF mass spectrometry (looking for a mass shift) or UV-Vis spectroscopy if the label has a distinct chromophore.[22] Also, assess protein recovery and check for aggregation (e.g., via SDS-PAGE or dynamic light scattering).

Data Summary Table:

Molar ExcessDegree of Labeling (DOL)Protein Recovery (%)Observations (e.g., Precipitation)
5x
10x
20x
50x

This table will allow you to select the lowest molar excess that provides a sufficient DOL without causing significant protein loss or aggregation.

Protocol 3: Quantification of Labeling Efficiency (Degree of Labeling)

Quantifying the degree of labeling (DOL), or the average number of labels per protein, is essential for consistency and troubleshooting.[22] If your attached molecule has a unique absorbance, a spectrophotometric method is often the most straightforward.

Procedure (Example for a label with a known extinction coefficient):

  • Purify: After the labeling reaction, it is critical to remove all non-conjugated labels. Use a desalting column or extensive dialysis.

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at two wavelengths:

    • A₂₈₀: The absorbance maximum for the protein.

    • Aₘₐₓ: The absorbance maximum for your specific label.

  • Calculate Protein Concentration: First, you must correct the A₂₈₀ reading for the contribution of the label at that wavelength.

    • Correction Factor (CF) = Absorbance of the free label at 280 nm / Absorbance of the free label at Aₘₐₓ

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length) (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

  • Calculate Label Concentration:

    • Label Concentration (M) = Aₘₐₓ / (ε_label × path length) (where ε_label is the molar extinction coefficient of the label at Aₘₐₓ)

  • Calculate DOL:

    • DOL = Label Concentration (M) / Protein Concentration (M)

This calculation provides the average number of labels per protein molecule, a critical parameter for evaluating the success of your reaction.[22]

Section 4: Buffer Selection Guide

The choice of buffer is one of the most critical parameters for a successful labeling reaction.[6][23]

BufferRecommended ConcentrationOptimal pH RangeNotes
Phosphate Buffer (PBS) 50-100 mM7.2 - 8.0Widely used, physiologically relevant. Good buffering capacity in the neutral range.[23]
Bicarbonate/Carbonate Buffer 50-100 mM8.0 - 9.0Excellent buffering capacity in the optimal range for NHS ester reactions.[3][23]
HEPES Buffer 20-100 mM7.2 - 8.2Good alternative to phosphate, less likely to participate in side reactions.[3]
Borate Buffer 20-50 mM8.0 - 9.0Useful for maintaining a stable pH at the higher end of the optimal range.[3][23]
Tris (e.g., Tris-HCl, TBS) INCOMPATIBLE N/AContains primary amines that directly compete with the protein for the NHS ester. DO NOT USE for the reaction itself, but it is excellent for quenching the reaction.[3][6]
Glycine Buffer INCOMPATIBLE N/AContains a primary amine and will quench the reaction. DO NOT USE .[6]

Sources

Technical Support Center: Optimizing Buffer pH for 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate Amine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioconjugation and drug development professionals. This guide provides an in-depth, mechanistic framework for optimizing the conjugation of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (the N-hydroxysuccinimide [NHS] ester of beta-hydroxy beta-methylbutyrate, or HMB-NHS ester) to primary amines.

Mechanistic Principles: The pH Balancing Act

The conjugation of an NHS ester to a primary amine is governed by a strict kinetic competition between aminolysis (the desired amide bond formation) and hydrolysis (the degradation of the ester into a free acid and N-hydroxysuccinimide)[1].

The Causality of pH Selection:

  • Amine Activation (High pH favored): Primary amines ( R−NH2​ ) are only nucleophilic when deprotonated. At acidic or neutral pH, most amines exist in their protonated, non-reactive ammonium state ( R−NH3+​ ). Raising the pH increases the molar fraction of the reactive free-base amine, accelerating the reaction[2].

  • NHS Ester Stability (Low pH favored): The ester carbonyl is highly susceptible to nucleophilic attack by hydroxide ions ( OH− ). As buffer pH increases, the concentration of OH− rises exponentially, drastically accelerating the hydrolysis of the NHS ester[3].

To achieve high conjugation yields, the buffer pH must be optimized to a "Goldilocks zone"—typically between pH 7.2 and 8.5 —where the amine is sufficiently deprotonated to attack the ester, but the hydroxide concentration is low enough to prevent rapid ester degradation ([1]).

Expert Note on Reagent Structure: The 3-hydroxy group on the HMB moiety is a sterically hindered tertiary alcohol. Under standard aqueous conjugation conditions, this hydroxyl group is non-nucleophilic, meaning the HMB-NHS ester is highly stable against self-polymerization and will exclusively target primary amines.

Reaction Pathway & Kinetics

G NHS_Ester 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (HMB-NHS Ester) Conjugate HMB-Amide Conjugate (Target Product) NHS_Ester->Conjugate Aminolysis (Optimal pH 7.2 - 8.5) Hydrolysis_Product HMB Free Acid (Inactive Byproduct) NHS_Ester->Hydrolysis_Product Hydrolysis (Accelerated at pH > 8.5) Target_Amine Target Primary Amine (R-NH2) Target_Amine->Conjugate Nucleophilic Attack Water Aqueous Buffer (H2O / OH-) Water->Hydrolysis_Product Competing Reaction NHS_Leaving N-Hydroxysuccinimide (Leaving Group) Conjugate->NHS_Leaving Released Hydrolysis_Product->NHS_Leaving Released

Figure 1: Competing pathways of HMB-NHS ester aminolysis and hydrolysis based on buffer pH.

Quantitative Data Summaries

Table 1: Kinetics of NHS Ester Hydrolysis [1],[3] | Buffer pH | Temperature | Approximate Half-Life ( t1/2​ ) | Dominant Pathway | |---|---|---|---| | pH 7.0 | 0°C | 4 to 5 hours | Aminolysis (Slow) | | pH 7.0 | 25°C | ~1 hour | Aminolysis | | pH 8.0 | 25°C | ~20 minutes | Aminolysis / Hydrolysis | | pH 8.6 | 4°C | 10 minutes | Hydrolysis (Rapid) |

Table 2: Buffer Compatibility Matrix [1],[2]

Buffer System Compatibility Rationale
Phosphate (PBS) Excellent Non-nucleophilic; buffers well at pH 7.2 - 7.5.
Sodium Bicarbonate Excellent Non-nucleophilic; ideal for higher pH ranges (pH 8.0 - 8.5).
HEPES Good Tertiary amine; does not react with NHS esters.
Tris Incompatible Contains a primary amine; actively competes for the NHS ester.

| Glycine | Incompatible | Contains a primary amine; used only as a quenching agent. |

Self-Validating Conjugation Protocol

Trustworthiness Check: This protocol is designed as a closed-loop, self-validating system. By measuring the baseline and post-reaction primary amine levels, you mathematically verify the conjugation efficiency rather than relying on qualitative assumptions.

Phase 1: Baseline Quantification

  • Target Solubilization: Dissolve the target amine (e.g., protein/peptide) in Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3) to a final concentration of 1–10 mg/mL.

    • Causality: High target concentration favors bimolecular aminolysis over pseudo-first-order hydrolysis ([4]).

  • Pre-Reaction Validation: Extract a 10 µL aliquot of the target solution. React with a TNBSA (2,4,6-Trinitrobenzene Sulfonic Acid) Assay Kit to quantify the baseline moles of free primary amines.

Phase 2: Reagent Preparation & Conjugation 3. NHS Ester Solubilization: Dissolve the 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate in anhydrous, amine-free DMF or DMSO to a concentration of 10 mM.

  • Causality: This must be prepared immediately before use. Trace moisture in stored aliquots will pre-hydrolyze the ester[4].

  • Conjugation: Add the HMB-NHS ester solution dropwise to the target solution while vortexing. Aim for a 5- to 10-fold molar excess of NHS ester relative to the target amines. Ensure the final organic solvent concentration does not exceed 10% v/v to prevent target precipitation.

  • Incubation: Incubate the reaction mixture at room temperature for 1 to 2 hours, or on ice for 4 hours.

Phase 3: Quenching & Purification 6. Quenching: Add Quenching Buffer (1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Causality: The primary amine in Tris rapidly consumes any unreacted HMB-NHS ester, halting the reaction and preventing off-target crosslinking during downstream processing[1].

  • Purification: Remove the NHS leaving group, quenched byproducts, and organic solvents using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

Phase 4: Post-Reaction Validation 8. Confirmation: Extract a 10 µL aliquot of the purified conjugate. Perform a secondary TNBSA assay. Calculate the conjugation ratio by comparing the reduction in free amines against the baseline established in Step 2. Additionally, monitor the desalting flow-through at 260–280 nm to confirm the release of the N-hydroxysuccinimide leaving group[1].

Troubleshooting & FAQs

Q1: My conjugation yield is extremely low, even though I used a pH 8.3 buffer. What went wrong? A1: If the pH is optimal, the most common culprit is buffer incompatibility or degraded reagents. Verify that your buffer does not contain primary amines (e.g., Tris, glycine, or ammonium salts)[2]. Additionally, ensure your DMF/DMSO is strictly anhydrous. If your DMF has a "fishy" odor, it has degraded into dimethylamine, which will instantly consume your HMB-NHS ester before it reaches your target[4].

Q2: Can I push the reaction pH to 9.0 to maximize amine deprotonation? A2: It is highly discouraged. While a pH of 9.0 will fully deprotonate most primary amines, it also exponentially accelerates the hydrolysis of the 2,5-Dioxopyrrolidin-1-yl ester. At pH > 8.5, the half-life of the NHS ester drops to mere minutes, meaning the reagent will likely degrade before it can successfully collide with your target molecule ([5]).

Q3: The HMB-NHS ester precipitated immediately upon addition to my aqueous protein solution. How do I resolve this? A3: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate has significant hydrophobic character. Precipitation occurs when the organic solvent (DMF/DMSO) is diluted too rapidly into the aqueous phase. To troubleshoot:

  • Add the ester dropwise under continuous, vigorous stirring.

  • Maintain a final organic solvent concentration of 5–10% (v/v)[4].

  • If precipitation persists, lower the initial concentration of the NHS ester stock solution to reduce local supersaturation upon addition.

Q4: I am conjugating a very dilute peptide (< 0.1 mg/mL). Should I adjust the protocol? A4: Yes. In dilute solutions, the distance between reactive molecules increases, slowing the aminolysis reaction. Because hydrolysis relies only on water (which is abundantly present), hydrolysis will outcompete aminolysis at low target concentrations[1]. To compensate, either concentrate your peptide prior to the reaction or significantly increase the molar excess of the HMB-NHS ester (e.g., 20- to 50-fold) to drive the reaction kinetics forward.

References

Sources

Removing excess unreacted 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate post-conjugation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide provides in-depth information, troubleshooting advice, and detailed protocols for the critical step of removing excess, unreacted N-hydroxysuccinimide (NHS) esters, such as 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate, following a bioconjugation reaction. Ensuring the complete removal of these small molecules is paramount for the integrity of downstream applications and the generation of a homogenous, well-defined bioconjugate.

Section 1: The Chemistry of NHS Ester Reactions & The Need for Purification

N-hydroxysuccinimide (NHS) esters are one of the most common reagents for covalently attaching molecules to primary amines (-NH₂) on proteins, antibodies, and other biomolecules.[1] The reaction proceeds via nucleophilic acyl substitution, where an unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a leaving group.[2][3]

However, the reaction is not without competition. The primary competing reaction is the hydrolysis of the NHS ester by water, which forms an unreactive carboxylic acid and also releases NHS.[1][3] This hydrolysis is highly dependent on pH, accelerating as the pH increases.[4][5] Therefore, after the desired incubation time, the reaction mixture contains not only your desired bioconjugate but also several small molecule impurities:

  • Unreacted NHS Ester: Still active and can react with other molecules.

  • Hydrolyzed NHS Ester: The inactive carboxylic acid byproduct.

  • Free N-hydroxysuccinimide (NHS): Released during both conjugation and hydrolysis.

  • Quenching Agent: A primary amine added intentionally to consume all remaining active NHS esters.

Failure to remove these components can lead to continued, unwanted reactions, batch-to-batch inconsistency, and interference in downstream assays.[6][7]

G cluster_0 Reaction Mixture cluster_1 Post-Reaction Components cluster_2 Quenching & Final Purification Protein Biomolecule (with -NH₂) Conjugate Desired Bioconjugate (Stable Amide Bond) Protein->Conjugate Aminolysis (Desired Reaction) pH 7.2-8.5 NHSEster Active NHS Ester (e.g., 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate) NHSEster->Conjugate HydrolyzedEster Hydrolyzed Ester (Inactive) NHSEster->HydrolyzedEster Hydrolysis (Competing Reaction) Water Water (H₂O) Water->HydrolyzedEster FreeNHS Free NHS Byproduct Conjugate->FreeNHS releases PurifiedConjugate Purified Bioconjugate Conjugate->PurifiedConjugate Purification (SEC, Dialysis, TFF) HydrolyzedEster->FreeNHS releases HydrolyzedEster->PurifiedConjugate Purification (SEC, Dialysis, TFF) FreeNHS->PurifiedConjugate Purification (SEC, Dialysis, TFF) UnreactedEster Excess Unreacted NHS Ester QuenchedProduct Inert Quenched Product UnreactedEster->QuenchedProduct Quenching Quencher Quenching Agent (e.g., Tris, Glycine) Quencher->QuenchedProduct QuenchedProduct->PurifiedConjugate Purification (SEC, Dialysis, TFF)

Caption: NHS Ester Reaction and Purification Workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the unreacted NHS ester? Leaving excess, active NHS ester in your sample can lead to continued modification of your target biomolecule, potentially altering its structure and function. It can also react with other primary amine-containing molecules in downstream buffers or assays, causing non-specific signals and artifacts.[6]

Q2: What is "quenching," and is it always necessary? Quenching is the process of intentionally adding a high concentration of a small molecule with a primary amine (like Tris or glycine) to rapidly consume any remaining active NHS ester.[3][8][9] This immediately stops the conjugation reaction, ensuring a defined and reproducible modification level. It is a highly recommended, if not essential, step before proceeding to purification.[9]

Q3: What are the main methods for purifying my conjugate away from these small molecules? The most common methods leverage the significant size difference between your bioconjugate (typically >10 kDa) and the small molecule contaminants (<500 Da). The primary techniques are:

  • Size Exclusion Chromatography (SEC) / Desalting: Separates molecules based on size.[10][11]

  • Dialysis: Uses a semi-permeable membrane to allow small molecules to diffuse away.[12][13]

  • Diafiltration / Ultrafiltration: Uses pressure or centrifugal force to pass small molecules through a membrane while retaining the larger conjugate. This is often used for simultaneous buffer exchange and concentration.[14][15]

  • Tangential Flow Filtration (TFF): A scalable form of diafiltration used for larger volumes, common in pharmaceutical manufacturing.[16][17]

Q4: How do I choose the right purification method? The choice depends on your sample volume, desired speed, scale, and available equipment. For small-scale research applications (<2 mL), a desalting spin column (a form of SEC) is often the fastest and most convenient. For larger volumes or when a buffer exchange is also required, dialysis or centrifugal ultrafiltration are excellent choices. TFF is reserved for process-scale development and manufacturing.[13]

Section 3: Purification Method Selection Guide

Use the following decision tree and comparison table to select the optimal purification strategy for your experiment.

G Start Start: Post-Quenching Reaction Mixture Q_Volume What is your sample volume? Start->Q_Volume Q_Speed Is speed critical? Q_Volume->Q_Speed < 2 mL Q_Buffer Is simultaneous buffer exchange required? Q_Volume->Q_Buffer 2 - 50 mL TFF Consider Tangential Flow Filtration (TFF) Q_Volume->TFF > 50 mL (Process Scale) SEC Use Size Exclusion Chromatography (Desalting Spin Column) Q_Speed->SEC Yes Ultrafiltration Use Ultrafiltration (Centrifugal Device) Q_Speed->Ultrafiltration No Dialysis Use Dialysis Q_Buffer->Dialysis No Q_Buffer->Ultrafiltration Yes

Caption: Decision tree for selecting a purification method.

Table 1: Comparison of Common Purification Methods
FeatureSize Exclusion (Desalting)DialysisUltrafiltration / Diafiltration
Principle Size-based separation via porous resin[10]Diffusion across a semi-permeable membrane[12]Forced flow through a semi-permeable membrane[15]
Typical Scale < 0.1 mL to ~5 mL1 mL to >100 mL0.5 mL to ~70 mL (centrifugal)
Speed Very Fast (5-15 minutes)[18]Slow (4 hours to overnight)[18]Fast (15-60 minutes)[13]
Sample Dilution Yes, slight dilution occurs[18]Yes, sample volume may increase slightlyNo, sample is typically concentrated[15]
Buffer Exchange Complete, in a single step[12]Complete, but requires large buffer volumes[13]Excellent, highly efficient[14]
Equipment Centrifuge or chromatography systemDialysis tubing/cassettes, beaker, stir plateCentrifuge or pressurized cell
Section 4: Detailed Protocols & Troubleshooting
4.1 Protocol: Quenching the Conjugation Reaction

This step is crucial for stopping the reaction and should be performed before any purification.

  • Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or Glycine, pH 8.0.

  • Add Quencher: Add the quenching buffer to your reaction mixture to a final concentration of 50-100 mM.[8][9] For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction.

  • Incubate: Gently mix and incubate for 15-30 minutes at room temperature.[8] Your sample is now ready for purification.

4.2 Purification by Size Exclusion Chromatography (SEC) / Desalting

Ideal for rapid cleanup of small-volume reactions.

Protocol: Using a Desalting Spin Column

  • Column Equilibration: Remove the column's storage buffer. Place the column in a collection tube and add the desired final buffer (e.g., PBS). Centrifuge according to the manufacturer's instructions (e.g., 1,500 x g for 1-2 minutes). Discard the flow-through. Repeat this step 2-3 times to ensure complete buffer exchange.[19]

  • Sample Application: Place the equilibrated column into a new collection tube. Slowly apply your quenched reaction mixture to the center of the resin bed.

  • Elution: Centrifuge the column again using the same parameters as in step 1.

  • Collection: The purified bioconjugate is now in the collection tube, free from small molecule contaminants.[12] The small molecules remain trapped in the resin.

Troubleshooting SEC

IssuePossible CauseRecommended Solution
Low Protein Recovery Protein is aggregated and retained by the column frit or resin.Centrifuge the sample before loading to remove precipitates.[20] Consider using a different SEC resin with a larger pore size.
Non-specific binding of the protein to the column matrix.Increase the salt concentration of the equilibration buffer (e.g., to 300-500 mM NaCl) to minimize ionic interactions.
Incomplete Removal of Small Molecules Sample volume exceeded the column's capacity.Ensure your sample volume does not exceed the manufacturer's recommendation (typically ~10-15% of the column bed volume).
Column was not properly equilibrated.Repeat the equilibration steps, ensuring the buffer is fully exchanged.
4.3 Purification by Dialysis & Diafiltration

Excellent for larger volumes or when sample concentration is also desired.

Protocol: Dialysis

  • Prepare Membrane: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than your bioconjugate (e.g., 10 kDa MWCO for an antibody). Prepare the membrane according to the manufacturer's instructions.

  • Load Sample: Load your quenched reaction mixture into the dialysis tubing or cassette.

  • Dialyze: Place the sealed device in a large beaker containing at least 200-500 times the sample volume of your desired final buffer.[13] Stir the buffer gently at 4°C.

  • Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For optimal results, change the buffer and continue to dialyze overnight.

  • Recover Sample: Carefully remove your purified sample from the device.

Protocol: Diafiltration using a Centrifugal Device

  • Select Device: Choose a centrifugal device with an appropriate MWCO (e.g., 30 kDa for an antibody) and volume capacity.

  • Load Sample: Add your quenched reaction mixture to the device.

  • Concentrate: Centrifuge according to the manufacturer's guidelines until the sample volume is reduced by ~90%. Collect the flow-through (which contains the impurities).

  • Re-dilute: Add your desired final buffer to the concentrated sample in the device, bringing it back to the original volume.

  • Repeat: Repeat the concentration (step 3) and re-dilution (step 4) steps 2-4 more times. This process of repeated washing is called diafiltration.[13]

  • Final Concentration: After the final wash, concentrate the sample to the desired final volume and recover it from the device.

Troubleshooting Dialysis / Diafiltration

IssuePossible CauseRecommended Solution
Sample Loss MWCO of the membrane is too large.Always use a membrane with an MWCO significantly smaller than your protein of interest.
Protein has precipitated on the membrane (membrane fouling).[14]Reduce the centrifugation speed or pressure. Ensure the buffer conditions (pH, salt) are optimal for protein stability.
Sample is Cloudy After Purification Protein has aggregated due to over-concentration or buffer incompatibility.Avoid over-concentrating the sample. Ensure the final buffer is suitable for your protein. Consider adding stabilizing excipients if necessary.
Section 5: References
  • Zheng, S., et al. (2012). Single pass tangential flow filtration to debottleneck downstream processing for therapeutic antibody production. Biotechnology and Bioengineering, 109(4). Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]

  • NIRAS. (2024). The vital role of Tangential Flow Filtration in the Pharmaceutical and Life Science industries. Retrieved from [Link]

  • BioProcess International. (2008). TFF Membranes for High MAb Concentration. Retrieved from [Link]

  • Liu, Y., et al. (2016). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir, 32(41). Retrieved from [Link]

  • Wikipedia. (n.d.). Desalting and buffer exchange. Retrieved from [Link]

  • Zhang, D., et al. (2016). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PeerJ, 4. Retrieved from [Link]

  • Current Protocols. (n.d.). Desalting, Concentration, and Buffer Exchange by Dialysis and Ultrafiltration. Retrieved from [Link]

  • O'Connell, J. D., et al. (2018). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics, 17(9). Retrieved from [Link]

  • Matusiak, M., et al. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society, 109(10). Retrieved from [Link]

  • Cytiva. (n.d.). How to recover functional protein using size exclusion chromatography. Retrieved from [Link]

  • Creative Biolabs. (2024). Troubleshooting Guides. Retrieved from [Link]

  • Xia, Y., et al. (2017). Quantitative Mapping of NHS Ester–Protein Reactivity Using Native Top-Down Mass Spectrometry. Analytical Chemistry, 89(17). Retrieved from [Link]

  • Fekete, S., et al. (2018). Size Exclusion Chromatography of Protein Biopharmaceuticals: Past, Present and Future. LCGC Europe, 31(3). Retrieved from [Link]

  • EMBL PEPCF. (n.d.). Size Exclusion Chromatography. Retrieved from [Link]

  • Sartorius. (n.d.). Diafiltration for Rapid Buffer Exchange. Retrieved from [Link]

  • Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]

  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]

  • Reddit. (2020). removing NHS after peptide coupling. Retrieved from [Link]

  • The Bumbling Biochemist. (2026). Techniques for buffer exchange (Desalting columns, Dialysis & Diafiltration): Pros, cons & going-ons. Retrieved from [Link]

  • Expedeon. (n.d.). Your guide to antibody conjugation. Retrieved from [Link]

  • ECHA. (n.d.). 2,5-dioxopyrrolidin-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate. Retrieved from [Link]

  • NextSDS. (n.d.). 2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate. Retrieved from [Link]

  • NextSDS. (n.d.). 2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and bioconjugation scientists, you are likely utilizing 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (commonly referred to as NHS-HMB ) to conjugate the 3-hydroxy-3-methylbutyryl (HMB) moiety to primary amines on target proteins or peptides.

While this reagent is highly effective, it lacks a hydrophilic sulfonate group. Consequently, it is intensely hydrophobic and inherently insoluble in standard aqueous buffers[1]. This guide provides a mechanistic deep-dive, troubleshooting FAQs, and a self-validating protocol to help you bypass solubility barriers and achieve high-yield bioconjugation.

Mechanistic Primer: The Causality of Conjugation Failure

To successfully label a biomolecule, you must navigate the kinetic competition between two pathways: Aminolysis (the desired covalent attachment to your target protein) and Hydrolysis (the destructive degradation of the NHS ester by water)[2].

When NHS-HMB is added directly to an aqueous buffer, its hydrophobicity causes it to immediately aggregate. These aggregates physically sequester the reactive ester groups away from your target protein's lysine residues. Meanwhile, the surface of the aggregate remains exposed to bulk water, leading to rapid, non-productive hydrolysis[1]. Overcoming this requires the strategic use of anhydrous organic co-solvents to force the reagent into a monodisperse state before it encounters the aqueous environment.

ReactionMechanisms NHS NHS-HMB (Hydrophobic Ester) Conjugate HMB-Protein Conjugate (Stable Amide) NHS->Conjugate Aminolysis (Desired Pathway) Hydrolyzed HMB Free Acid (Inactive) NHS->Hydrolyzed Hydrolysis (Competing Pathway) Amine Target Protein (Primary Amine) Amine->Conjugate Water Aqueous Buffer (OH-) Water->Hydrolyzed

Fig 1. Competing pathways of NHS-HMB: Productive aminolysis vs. undesired hydrolysis.

Troubleshooting & FAQs

Q1: My reaction solution turns cloudy immediately upon adding NHS-HMB. What is happening, and how do I fix it? A: The cloudiness is the physical precipitation of the hydrophobic NHS-HMB molecule. To resolve this, you must utilize a co-solvent system. The standard and highly recommended method is to first dissolve the NHS ester in a small volume of a dry, water-miscible organic solvent (like DMSO or DMF) before adding it to your aqueous reaction buffer[3].

Q2: Why must the DMSO or DMF be strictly "anhydrous" or "Molecular Biology Grade"? A: NHS esters are acutely sensitive to moisture. Because solvents like DMSO are highly hygroscopic, they absorb atmospheric water. Even trace amounts of water in your stock solvent will initiate premature hydrolysis of the ester bond, converting your reagent into the inactive HMB free acid before the experiment even begins[3].

Q3: Can I use Tris or Glycine buffers to help stabilize the protein during the addition of the organic solvent? A: Absolutely not. Tris (tris(hydroxymethyl)aminomethane) and Glycine contain primary amines. These molecules will act as aggressive competing nucleophiles, rapidly consuming the NHS-HMB and reducing your target protein conjugation yield to near zero[1]. You must use amine-free buffers such as Phosphate-Buffered Saline (PBS) or Sodium Bicarbonate[4].

Q4: How does pH affect the solubility and reaction efficiency of NHS-HMB? A: pH is a critical lever. The reaction of NHS esters with amino groups is strongly pH-dependent[4]. Higher pH values deprotonate the target amines (increasing their nucleophilicity and promoting aminolysis), but simultaneously accelerate the rate of hydrolysis[2]. We recommend a "Goldilocks" pH of 7.2 to 8.5 to balance these competing forces.

Q5: Which is the superior co-solvent: DMSO or DMF? A: Both are effective, but they carry different risks[3]. DMSO is biologically inert but difficult to remove via lyophilization. DMF is easier to remove but can degrade over time into dimethylamine—a potent nucleophile that emits a fishy odor and will instantly destroy your NHS ester[4]. If your DMF smells like fish, discard it immediately.

Quantitative Data Summaries

To aid in your experimental design, reference the following empirical constraints regarding NHS ester kinetics and solvent tolerances.

Table 1: NHS Ester Hydrolysis Kinetics vs. pH

Buffer pH Approximate Half-Life (t½) Dominant Reaction State Causality
pH 7.0 4 - 5 hours Aminolysis (Slow) Amines are highly protonated; slow reaction but highly stable ester.
pH 8.0 1 hour Aminolysis (Optimal) Ideal balance of amine deprotonation and ester stability[2].

| pH 8.6+ | < 10 minutes | Hydrolysis (Rapid Degradation) | Hydroxide ions rapidly attack and cleave the succinimidyl ring[4]. |

Table 2: Organic Co-Solvent Compatibility Matrix

Solvent Max Recommended Concentration (v/v) Primary Advantage Critical Limitation
Anhydrous DMSO 10% (up to 20% for robust peptides) Excellent solubilization; well-tolerated by most proteins. Hygroscopic; requires strict storage under inert gas (Argon/N2)[3].

| Anhydrous DMF | 10% | Highly miscible; easier to evaporate post-reaction. | Degrades into reactive dimethylamine over time[4]. |

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.

Workflow Step1 Step 1: Solubilization Dissolve NHS-HMB in Anhydrous DMSO Step3 Step3 Step1->Step3 Step2 Step 2: Buffer Prep Equilibrate Protein in Amine-Free Buffer Step2->Step3 Step4 Step 4: Quenching Add 50 mM Tris to consume excess ester Step3->Step4 Step5 Step 5: Purification Desalt to isolate HMB-Protein conjugate Step4->Step5

Fig 2. Self-validating bioconjugation workflow for hydrophobic NHS esters.

Step-by-Step Methodology

Step 1: Reagent Solubilization

  • Remove the NHS-HMB vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes to prevent condensation.

  • Dissolve the NHS-HMB in high-quality, anhydrous DMSO to create a 10 mg/mL concentrated stock solution[3].

  • Validation Checkpoint: Inspect the vial against a light source. The solution must be 100% optically clear. If any particulate matter remains, the DMSO has likely absorbed water, causing the reagent to crash out. Discard and prepare fresh.

Step 2: Target Protein Preparation

  • Ensure your target protein is dissolved in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or PBS) at a concentration of 1-5 mg/mL.

  • Adjust the pH to exactly 8.0 to optimize the aminolysis-to-hydrolysis ratio[4].

  • Validation Checkpoint: Verify the pH using a calibrated micro-probe. Do not rely on indicator strips, as organic solvent addition in the next step will slightly shift the apparent pH.

Step 3: The Conjugation Reaction

  • Place the protein solution on a magnetic stirrer with gentle agitation (avoid foaming, which denatures proteins).

  • Add the concentrated NHS-HMB stock solution dropwise into the aqueous buffer[3]. Ensure the final concentration of DMSO does not exceed 10% v/v of the total reaction volume.

  • Validation Checkpoint: Observe the reaction vial against a dark background. You should see a transient milky appearance as each drop hits the water, which must clear within 2-5 seconds. If persistent cloudiness occurs, the organic solvent ratio is too low for the amount of reagent added.

Step 4: Incubation and Quenching

  • Allow the reaction to proceed at room temperature for 1 to 2 hours[2].

  • To stop the reaction, add a quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5, or 100 mM Glycine) and incubate for an additional 15 minutes[1]. The primary amines in the quench buffer will rapidly consume any remaining unreacted NHS-HMB.

Step 5: Purification

  • Remove the organic co-solvent, the quenched HMB byproducts, and the released NHS leaving groups by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or via overnight dialysis against your final storage buffer.

References

  • Title: Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition Source: PMC (National Institutes of Health) URL: [Link]

Sources

Minimizing off-target reactions when using 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate, also known as hydroxymethylbutyrate-NHS (HMB-NHS) ester. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize off-target reactions and achieve optimal results in their bioconjugation experiments.

Introduction to HMB-NHS Ester Chemistry

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate is a popular amine-reactive chemical modification reagent. The core of its functionality lies in the N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond.[1][] This reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide (NHS) as a leaving group.[][3]

The 3-hydroxy-3-methylbutanoate (HMB) portion of the molecule is a metabolite of the amino acid leucine and has been studied for its potential to enhance muscle protein synthesis and attenuate muscle damage.[4][5] The inclusion of this moiety can influence the properties of the resulting conjugate.

While the reaction with primary amines is the desired outcome, several off-target reactions can occur, reducing the efficiency and specificity of the conjugation. This guide will focus on understanding and mitigating these side reactions.

Core Challenge: The Competing Hydrolysis Reaction

The most significant off-target reaction when using any NHS ester is hydrolysis.[1][6] In this reaction, water acts as a nucleophile, attacking the NHS ester and converting it into an unreactive carboxylic acid.[3] This process renders the HMB-NHS ester incapable of reacting with the target amine, thereby lowering the overall yield of the desired conjugate.[1] The rate of hydrolysis is highly dependent on the pH of the reaction medium.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for my reaction with HMB-NHS ester?

The optimal pH for NHS ester reactions is a delicate balance. You need a pH high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines, but not so high that the rate of hydrolysis becomes excessive.[1][8] The generally accepted optimal pH range for NHS ester conjugations is 8.3 to 8.5.[1][9][10] Some protocols suggest a broader range of 7.2 to 9.0.[7] For sensitive proteins, a lower pH (around 7.2-7.5) can be used, but this will require longer reaction times to compensate for the slower reaction rate.[1]

Q2: What type of buffer should I use?

It is critical to use an amine-free buffer to avoid competition with your target molecule.[11][12] Buffers containing primary amines, such as Tris or glycine, will react with the HMB-NHS ester and reduce your conjugation efficiency.[6][7]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer[9][11]

  • Sodium borate buffer[7][12]

  • HEPES buffer[7]

Q3: How should I prepare and store my HMB-NHS ester?

HMB-NHS ester is moisture-sensitive.[12][13] It should be stored at -20°C in a desiccated environment.[13] Before use, allow the vial to warm to room temperature completely before opening to prevent condensation of atmospheric moisture onto the reagent.[14]

It is highly recommended to prepare the HMB-NHS ester solution immediately before use.[1][8] Dissolve the ester in an anhydrous (dry) water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][12] The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to avoid denaturation of proteins.[3]

Q4: Can HMB-NHS ester react with other amino acid residues besides lysine?

While HMB-NHS esters are highly selective for primary amines, side reactions with other nucleophilic residues can occur, particularly under non-optimal conditions.[6] These include:

  • Tyrosine, Serine, and Threonine: The hydroxyl groups on these residues can be acylated by NHS esters, especially at higher pH values.[15][16][17]

  • Cysteine: The sulfhydryl group of cysteine can also react.[6]

Careful control of the reaction pH can help minimize these less favorable side reactions.[6]

Q5: How do I stop (quench) the reaction?

To terminate the conjugation reaction, you can add a quenching reagent that contains a primary amine. This will consume any unreacted HMB-NHS ester.[12][14] Common quenching reagents include:

  • Tris buffer[14]

  • Glycine[12]

  • Hydroxylamine[15]

Add the quenching buffer to a final concentration that is in molar excess of the initial amount of HMB-NHS ester and incubate for 15-30 minutes at room temperature.[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low Conjugation Efficiency Suboptimal pH Verify that the pH of your reaction buffer is within the optimal range of 8.3-8.5.[1][9]
Hydrolysis of HMB-NHS Ester Prepare the HMB-NHS ester solution immediately before use with anhydrous DMSO or DMF. Consider performing the reaction at 4°C to slow down hydrolysis, though this will require a longer incubation time.[1][3][8]
Presence of Competing Amines Ensure your buffer is free of primary amines like Tris or glycine. If your protein sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[6][7][11]
Insufficient Molar Excess of HMB-NHS Ester Increase the molar ratio of HMB-NHS ester to your target molecule. A 10- to 20-fold molar excess is a common starting point.[1][3]
Precipitation During Reaction Poor Solubility of HMB-NHS Ester or Conjugate Ensure the final concentration of the organic solvent (DMSO/DMF) is sufficient to keep the ester in solution but not so high as to cause protein precipitation (typically <10%).[3][6]
Protein Aggregation Optimize the protein concentration. A concentration of 1-10 mg/mL is generally recommended. Adjust buffer composition and incubation time to minimize aggregation.[6][9]
Presence of Unexpected Byproducts Reaction with Non-Target Nucleophiles Carefully control the reaction pH to stay within the optimal range to minimize side reactions with residues like tyrosine, serine, and threonine.[6][15]
Over-labeling Reduce the molar excess of the HMB-NHS ester or shorten the reaction time.[15]
Inconsistent Results Moisture Contamination of HMB-NHS Ester Always allow the HMB-NHS ester vial to equilibrate to room temperature before opening. Use anhydrous solvents for stock solutions.[13][14]
Inaccurate pH Measurement Calibrate your pH meter before preparing buffers. Use fresh, high-quality buffer reagents.

Experimental Protocols

General Protocol for Protein Labeling with HMB-NHS Ester
  • Prepare the Protein Solution:

    • Dissolve or buffer exchange your protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-5 mg/mL.[11]

    • Ensure the protein solution is free from any amine-containing stabilizers.[11]

  • Prepare the HMB-NHS Ester Stock Solution:

    • Allow the vial of HMB-NHS ester to warm to room temperature.

    • Immediately before use, dissolve the HMB-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[1][12] Vortex briefly to ensure it is fully dissolved.[12]

  • Perform the Conjugation Reaction:

    • While gently stirring or vortexing the protein solution, add a 10- to 20-fold molar excess of the HMB-NHS ester stock solution.[1][3] The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light if the HMB moiety is being used as a fluorescent tag.[3][9]

  • Quench the Reaction (Optional but Recommended):

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM.[12][14]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purify the Conjugate:

    • Remove unreacted HMB-NHS ester, the NHS byproduct, and quenching reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][9]

Visualizing the Workflow and Key Reactions

To further clarify the process, the following diagrams illustrate the core reaction, the experimental workflow, and the troubleshooting logic.

G cluster_0 Primary Reaction vs. Off-Target Hydrolysis HMB_NHS HMB-NHS Ester Stable_Amide Stable Amide Bond (Desired Product) HMB_NHS->Stable_Amide Aminolysis (pH 8.3-8.5) Unreactive_Acid Unreactive Carboxylic Acid (Side Product) HMB_NHS->Unreactive_Acid Hydrolysis Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Stable_Amide Water Water (H₂O) Water->Unreactive_Acid

Caption: The competition between aminolysis and hydrolysis.

G Start Start: Prepare Protein in Amine-Free Buffer (pH 8.3) Prep_NHS Prepare Fresh HMB-NHS Stock in Anhydrous DMSO Start->Prep_NHS React Add Molar Excess of HMB-NHS to Protein Solution Prep_NHS->React Incubate Incubate (1-4h at RT or O/N at 4°C) React->Incubate Quench Quench with Amine Buffer (e.g., Tris) Incubate->Quench Purify Purify Conjugate (Desalting Column/Dialysis) Quench->Purify End End: Characterize Conjugate Purify->End

Caption: Standard experimental workflow for HMB-NHS conjugation.

G rect_node rect_node Problem Low Yield? Check_pH pH in 8.3-8.5 range? Problem->Check_pH Check_Buffer Buffer Amine-Free? Check_pH->Check_Buffer Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Reagent NHS Ester Fresh? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Ratio Sufficient Molar Excess? Check_Reagent->Check_Ratio Yes Prep_New_Reagent Prepare Fresh NHS Ester Check_Reagent->Prep_New_Reagent No Success Re-run Experiment Check_Ratio->Success Yes Increase_Ratio Increase Molar Ratio Check_Ratio->Increase_Ratio No

Caption: Troubleshooting logic for low conjugation yield.

References

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Validation of Proteins Modified by 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of proteomics, drug development, and molecular biology, the covalent modification of proteins is a fundamental technique for elucidating function, creating therapeutic conjugates, and developing diagnostic tools. The choice of chemical linker is paramount, dictating the specificity, stability, and ultimate utility of the resulting bioconjugate. Among the most common strategies is the use of N-hydroxysuccinimide (NHS) esters, which efficiently react with primary amines on proteins.[1][2]

This guide provides a comprehensive, in-depth analysis of protein modification using a specific NHS ester, 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate . We will explore the underlying chemistry, provide detailed experimental protocols for both protein modification and its subsequent validation by Liquid Chromatography-Mass Spectrometry (LC-MS), and offer a comparative analysis against alternative modification chemistries. This document is intended for researchers and scientists who require not only a procedural workflow but also a deep understanding of the causality behind experimental choices to ensure robust and reproducible results.

Mass spectrometry is the definitive method for analyzing protein modifications, offering the ability to confirm the mass of the modification and pinpoint its exact location on the protein sequence without prior knowledge.[3][4][5] This guide will detail both "top-down" (intact mass analysis) and "bottom-up" (peptide mapping) LC-MS strategies, which together form a self-validating system for the comprehensive characterization of modified proteins.[3][4][6]

The Chemistry of Amine Modification

The core of this modification strategy lies in the reaction between the NHS ester and primary amines. On a protein, the most accessible primary amines are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[2]

The reaction proceeds via nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable, covalent amide bond and the release of the N-hydroxysuccinimide leaving group. This reaction is highly dependent on pH; an alkaline environment (pH 8.3-8.5) is optimal because it deprotonates the amine, increasing its nucleophilicity.[7][8] However, this pH also accelerates the competing hydrolysis of the NHS ester, where water attacks the ester, rendering it inactive.[9] Therefore, careful control of reaction conditions is critical for achieving high modification efficiency.

The modification with 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate results in the addition of a 3-hydroxy-3-methylbutanoyl group to the protein. This corresponds to a precise monoisotopic mass shift of +101.060255 Da . This value is the key diagnostic marker used in mass spectrometry to confirm a successful modification.

Caption: Reaction of an NHS ester with a primary amine on a protein.

Experimental Guide: A Validated Workflow

This section provides a detailed, two-part protocol covering the modification of a target protein and its subsequent validation by LC-MS. The combined results provide a self-validating system confirming the modification's success and location.

cluster_lcms LC-MS Validation start Start: Purified Protein Solution prep_reagent Prepare Reagent Stock (NHS Ester in annhydrous DMSO/DMF) start->prep_reagent reaction Labeling Reaction (Protein + NHS Ester, pH 8.3-8.5, 1 hr, RT) start->reaction prep_reagent->reaction purify Purify Conjugate (Desalting Column / SEC) reaction->purify intact_mass Part A: Intact Mass Analysis (Top-Down) purify->intact_mass digest Part B: Peptide Mapping (Bottom-Up) purify->digest data_analysis Database Search & Modification Site Localization intact_mass->data_analysis lcms_peptides LC-MS/MS of Peptides digest->lcms_peptides lcms_peptides->data_analysis end End: Validated Modified Protein data_analysis->end

Caption: Overall experimental workflow from protein modification to LC-MS validation.
Part 1: Protein Modification Protocol

This protocol is a general guideline and should be optimized for the specific protein of interest.

Materials:

  • Target protein (1-10 mg/mL) in a buffer free of primary amines (e.g., PBS).

  • 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (NHS Ester Reagent).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., PD-10) for purification.[1]

Procedure:

  • Prepare Protein Solution: Exchange the protein into the Reaction Buffer. The optimal protein concentration is between 1-10 mg/mL.[7][8]

  • Prepare Reagent Stock: Immediately before use, dissolve the NHS Ester Reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] Using high-quality, anhydrous solvent is critical to prevent premature hydrolysis of the ester.[7]

  • Calculate Reagent Amount: The molar ratio of NHS ester to protein determines the extent of labeling. A 5- to 20-fold molar excess of the ester over the protein is a common starting point for achieving multiple labels per protein.[2]

  • Labeling Reaction: Add the calculated volume of the NHS Ester Reagent stock solution to the protein solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Quench Reaction (Optional but Recommended): To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes.

  • Purify Conjugate: Separate the modified protein from excess reagent and byproducts (N-hydroxysuccinimide) using a desalting column equilibrated with your desired storage buffer (e.g., PBS).[1][8]

  • Characterization: Determine the final concentration of the modified protein (e.g., via Bradford or Nanodrop assay) and proceed to LC-MS validation.[1]

Part 2: LC-MS Validation Protocol

Validation is performed using two complementary mass spectrometry approaches.

A. Intact Mass Analysis (Top-Down)

This method analyzes the whole, undigested protein to confirm that the modification has occurred and to assess the distribution of modified species.[3][6][10]

Methodology:

  • Sample Preparation: Dilute the purified, modified protein to ~0.1-1 µg/µL in a solution containing 0.1% formic acid.

  • LC Separation: Inject the sample onto a reverse-phase column suitable for protein separations (e.g., C4 or C8) connected to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid. The use of formic acid is recommended over trifluoroacetic acid (TFA), as TFA can cause signal suppression.[11]

  • MS Analysis: Acquire full scan mass spectra in positive ion mode across a m/z range appropriate for the expected charge state distribution of the protein.

  • Data Analysis: The raw mass spectrum will show a series of peaks for each protein species, representing different charge states. This data must be deconvoluted using appropriate software to calculate the neutral mass of the protein.

Expected Outcome: The deconvoluted spectrum should show a peak corresponding to the mass of the unmodified protein and one or more additional peaks at higher masses. Each additional peak should be separated by +101.06 Da, representing the sequential addition of the 3-hydroxy-3-methylbutanoyl group. This provides direct evidence of successful modification and reveals the heterogeneity of the product.[10]

B. Peptide Mapping (Bottom-Up)

This method digests the protein into smaller peptides, which are then analyzed to identify the specific amino acid residues that have been modified.[5][12]

Methodology:

  • Protein Digestion: a. Denature the modified protein in a solution containing urea or another denaturant. b. Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide. c. Digest the protein into peptides using a protease such as trypsin, which cleaves C-terminal to lysine and arginine residues.[5]

  • LC Separation: Inject the peptide mixture onto a reverse-phase column (e.g., C18) and separate the peptides using a water/acetonitrile gradient.

  • MS/MS Analysis: The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.[12] In this mode, the instrument performs a full scan to measure the mass of the eluting peptides, then selects the most intense ions for fragmentation (MS/MS).[5]

  • Data Analysis: Use a database search algorithm (e.g., Mascot, SEQUEST) to match the acquired MS/MS spectra against the known sequence of the target protein.[5] Crucially, the search parameters must be configured to include a variable modification on lysine (K) and the N-terminus with a mass shift of +101.060255 Da.

Expected Outcome: The software will identify peptides that contain the modification. The MS/MS spectrum of a modified peptide provides the definitive evidence. The fragmentation pattern will allow for the localization of the +101.06 Da mass shift to a specific lysine residue within the peptide sequence, thus confirming the site of modification.

Comparative Analysis: Alternative Modification Chemistries

While NHS esters are versatile, they are not always the optimal choice. Their primary drawbacks are a lack of site-specificity, leading to heterogeneous products, and their susceptibility to hydrolysis.[9] Below is a comparison with other common bioconjugation strategies.

FeatureNHS Ester (This Guide) Maleimide Chemistry Click Chemistry (e.g., DBCO-NHS)
Target Residue Primary Amines (Lysine, N-terminus)Thiols (Cysteine)Bioorthogonal handle (e.g., Azide)
Specificity Low (targets all accessible lysines)High (cysteine is a rare amino acid)Very High (requires prior introduction of a handle)
Reaction pH 7.2 - 8.56.5 - 7.5~7.4
Reagent Stability Low in aqueous solution (hydrolysis)[9]Moderate (can react with other nucleophiles)High
Linkage Formed Amide BondThioether BondTriazole Ring
Advantages Simple, one-step reaction. Reagents are widely available.High site-specificity possible.[9]Extremely specific, bioorthogonal reaction. Stable linkage.
Disadvantages Produces heterogeneous mixtures. Reagent is moisture-sensitive.Requires a free cysteine, which may need to be engineered into the protein.Requires a two-step process: introduction of the azide/alkyne handle, then the click reaction.[9]
Alternative Protocol Snapshot: Maleimide Labeling of Thiols

This protocol highlights the different reaction conditions required for thiol-specific chemistry.

  • Protein Preparation: Ensure the protein has a free cysteine residue. The reaction is typically performed in a degassed buffer at pH 6.5-7.5 to ensure the thiol is in its more reactive thiolate form without promoting side reactions.

  • Reaction: A maleimide-functionalized reagent is added (typically at a 10- to 20-fold molar excess) and incubated for 1-2 hours at room temperature.[9]

  • Quenching: The reaction can be stopped by adding a free thiol-containing compound like cysteine or β-mercaptoethanol.

  • Validation: LC-MS validation would proceed similarly, but the database search would look for the specific mass modification on cysteine (C) residues.

Conclusion

The modification of proteins with 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate is a straightforward and effective method for conjugating a small molecule payload via primary amines. However, achieving a well-characterized, reproducible product demands a rigorous validation strategy. The dual approach of intact mass analysis and peptide mapping by LC-MS provides a comprehensive, self-validating workflow. Intact mass analysis confirms that the modification has occurred and reveals the degree of heterogeneity, while peptide mapping definitively identifies the specific sites of modification. By understanding the underlying chemistry and comparing this method to alternatives like maleimide and click chemistry, researchers can make informed decisions to select the optimal bioconjugation strategy for their specific scientific goals, ensuring data integrity and advancing their research and development efforts.

References

  • NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

  • Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711–721. [Link]

  • Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. MDPI. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation. Cardiovascular genetics, 4(6), 711-21. [Link]

  • Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Bio-protocol. (2025, October 5). [Link]

  • Mass Spectrometric Analysis of Post-Translational Modifications in Human Proteins. Journal of Biochemistry and Physiology. (2024, June 28). [Link]

  • Characterization of intact and modified proteins by mass spectrometry. MS Vision. (2024, November 12). [Link]

  • Ge, Y., & Zhang, H. (2011). Comprehensive analysis of protein modifications by top-down mass spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-721. [Link]

  • Domon, B., & Aebersold, R. (2011). LC-MS for the Identification of Post-Translational Modifications of Proteins. In Mass Spectrometry in Polymer Chemistry (pp. 123-132). Royal Society of Chemistry. [Link]

  • Johnson, C., & Eyers, C. E. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry, 64(1), 1-13. [Link]

  • Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters. (2021, June 11). [Link]

  • The Challenge of Accurate Protein Bioanalysis. LCGC International. (2016, December 7). [Link]

  • Identification of Protein Modifications. QB3 Berkeley. [Link]

  • Doneanu, A., et al. (2009). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. Analytical Chemistry, 81(13), 5195–5205. [Link]

  • Qin, W., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]

  • Johnson, C., & Eyers, C. E. (2014). Analysis of Post-translational Modifications by LC-MS/MS. In Post-translational Modifications in Health and Disease (pp. 89-106). ResearchGate. [Link]

  • LC–MS quantification of protein drugs: validating LC–MS methods using pre-digestion immunocapture. Bioanalysis Zone. (2016, March 24). [Link]

  • One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. Bioconjugate Chemistry. (2022, October 6). [Link]

  • Classical methods for chemoselective modification of primary amines on peptides/proteins. ResearchGate. [Link]

  • Zhao, Y., et al. (2016). LC-MS Differential Analysis for Fast and Sensitive Determination of Biotransformation of Therapeutic Proteins. Journal of The American Society for Mass Spectrometry, 27(10), 1630–1640. [Link]

Sources

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate vs. Sulfo-NHS Esters for Cell Surface Labeling: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

In bioconjugation and proteomics, the spatial restriction of chemical labeling is a critical parameter. When targeting extracellular domains for receptor profiling, flow cytometry, or drug delivery, researchers must select reagents that cannot passively diffuse across the lipid bilayer. This guide provides an objective, data-driven comparison between the industry-standard Sulfo-NHS esters and the uncharged 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (NHS-HMB) .

While Sulfo-NHS esters excel in strictly isolating surface proteomes due to their membrane impermeability[1][2], NHS-HMB serves as a whole-cell labeling alternative where intracellular target engagement is desired.

Mechanistic Principles of Amine-Reactive Labeling

Both NHS-HMB and Sulfo-NHS esters leverage N-hydroxysuccinimide chemistry to target primary amines—predominantly the ϵ -amine of lysine residues and the α -amine of polypeptide N-termini[2][3].

At a slightly alkaline pH (7.2–9.0), the unprotonated primary amine acts as a strong nucleophile, attacking the carbonyl carbon of the ester[3]. This forms an unstable tetrahedral intermediate that rapidly collapses to yield a stable, irreversible amide bond, releasing either an NHS or Sulfo-NHS leaving group into the aqueous environment.

Reactivity R1 NHS / Sulfo-NHS Ester I1 Tetrahedral Intermediate R1->I1 R2 Primary Amine (Lysine) R2->I1 P1 Stable Amide Bond I1->P1 P2 Leaving Group I1->P2

Mechanism of NHS and Sulfo-NHS ester reaction with primary amines.

Physicochemical Comparison & Causality

The fundamental difference in performance between these two reagents stems entirely from their physicochemical properties—specifically, their charge and hydrophobicity.

  • Sulfo-NHS Esters: The incorporation of a negatively charged sulfonate group (-SO3⁻) onto the succinimide ring accomplishes two critical functions. First, it drastically increases aqueous solubility, eliminating the need for organic co-solvents like DMSO or DMF that can denature sensitive proteins[1][4]. Second, the ionic nature renders the molecule strictly membrane-impermeable[1][2][4]. The reagent is electrostatically repelled by the hydrophobic core of the lipid bilayer, restricting its reactivity strictly to the extracellular leaflet[1].

  • NHS-HMB (2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate): This reagent lacks a formal charge[2]. While the 3-hydroxy-3-methylbutanoate moiety contains a polar hydroxyl group, it is insufficient to prevent passive diffusion across intact cell membranes. Consequently, standard uncharged NHS esters like NHS-HMB will cross the hydrophobic cell membrane and conjugate to proteins within intracellular compartments[2].

Table 1: Physicochemical Properties Comparison
PropertySulfo-NHS Esters2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (NHS-HMB)
Formal Charge (pH 7.4) Negative (-1)Neutral (0)
Aqueous Solubility Excellent (>50 mg/mL)Moderate (Requires DMSO/DMF co-solvent)
Membrane Permeability ImpermeablePermeable
Primary Labeling Target Extracellular surface proteinsWhole-cell proteome (Surface + Intracellular)
Leaving Group N-hydroxysulfosuccinimideN-hydroxysuccinimide

Experimental Workflows & Protocols

To ensure a self-validating system, the protocols below incorporate specific causality-driven steps. For example, labeling at 4°C is strictly enforced for surface labeling to halt endocytosis, and Tris/Glycine is used to competitively quench unreacted esters before cell lysis.

Protocol A: Strictly Cell Surface Labeling (Sulfo-NHS Esters)
  • Preparation: Wash 1×107 intact cells three times with ice-cold PBS (pH 8.0) to remove contaminating proteins and amine-containing culture media (e.g., Tris or amino acids).

  • Labeling: Dissolve the Sulfo-NHS ester directly in ice-cold PBS to a final concentration of 1-2 mM[1]. Add to cells and incubate at 4°C for 30 minutes.

    • Causality: 4°C rigidifies the lipid bilayer and halts vesicular trafficking, ensuring that labeled surface receptors are not internalized during the reaction window.

  • Quenching: Add Quenching Buffer (100 mM Glycine or Tris, pH 7.4) to a final concentration of 10-20 mM. Incubate for 5 minutes.

    • Causality: The highly abundant primary amines in glycine/tris outcompete protein amines for any remaining unreacted ester, immediately halting the reaction and preventing post-lysis background labeling.

  • Washing: Wash cells three times with PBS to remove the quenched byproducts.

Protocol B: Whole-Cell Labeling (NHS-HMB)
  • Preparation: Wash cells as described above.

  • Solubilization: Dissolve NHS-HMB in high-quality, anhydrous DMSO to create a 50 mM stock, as uncharged NHS esters are hydrophobic and prone to rapid aqueous hydrolysis[1][2].

  • Labeling: Dilute the stock into PBS (final concentration 1-2 mM, DMSO < 5%) and immediately apply to cells. Incubate at Room Temperature for 30 minutes.

    • Causality: Room temperature facilitates passive diffusion across the lipid bilayer for deep intracellular penetration.

  • Quenching & Washing: Quench with 100 mM Glycine.

    • Causality: Because NHS-HMB permeates the cell, the quenching agent must also be given time to diffuse intracellularly to neutralize internal reactive esters before downstream analysis.

Workflow cluster_Sulfo Sulfo-NHS Ester (Charged) cluster_HMB NHS-HMB (Uncharged) Start Intact Live Cells S1 Add Reagent (4°C, 30 min) Start->S1 H1 Add Reagent (RT, 30 min) Start->H1 S2 Membrane Exclusion S1->S2 S3 Surface Proteins Labeled S2->S3 H2 Membrane Permeation H1->H2 H3 Surface & Intracellular Labeled H2->H3

Spatial restriction of labeling based on reagent charge and permeability.

Performance Analysis & Experimental Data

When selecting between these reagents, researchers must evaluate the desired signal-to-noise ratio. Using an uncharged reagent like NHS-HMB for a surface-specific assay will result in massive background noise due to the high abundance of intracellular lysine-rich proteins. Conversely, Sulfo-NHS esters maintain near-perfect surface specificity.

Table 2: Quantitative Performance Comparison
MetricSulfo-NHS EstersNHS-HMB
Surface Protein Specificity (%) > 95%~ 30-40% (Diluted by internal targets)
Intracellular Background (%) < 2%> 60%
Cell Viability (Post-labeling) > 98% (Non-toxic, extracellular)~ 85-90% (Potential internal toxicity)
Signal-to-Noise (Surface Assay) HighLow

Sources

A Comparative Guide to Determining the Degree of Labeling (DOL) for 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate Conjugates

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of bioconjugate development, particularly for antibody-drug conjugates (ADCs), the precise characterization of the final product is paramount to ensuring its efficacy, safety, and batch-to-batch consistency. A critical quality attribute (CQA) at the heart of this characterization is the Degree of Labeling (DOL), also referred to as the Drug-to-Antibody Ratio (DAR) in the context of ADCs.[1] The DOL quantifies the average number of small molecules conjugated to a single protein, typically an antibody.[2] An optimal DOL is crucial; a low DOL may result in diminished potency, while an excessively high DOL can lead to issues such as aggregation, altered pharmacokinetics, and potential toxicity.[3]

This guide provides a comprehensive comparison of the predominant analytical techniques used to determine the DOL of bioconjugates. Specifically, we focus on conjugates synthesized using the amine-reactive linker, 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate. This N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the lysine residues on an antibody, to form stable amide bonds. We will delve into the principles, provide detailed experimental protocols, and present a comparative analysis of UV-Vis Spectrophotometry, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

The Conjugation Chemistry: Amine-Reactive Labeling

The foundation of generating the bioconjugate of interest is the reaction between the primary amine groups on the protein and the NHS ester of the linker. The NHS ester is a highly efficient acylating agent for primary amines in an aqueous environment, typically at a slightly alkaline pH (7.2-8.5).

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Antibody Antibody with Lysine Residue (Ab-NH2) Reaction Aqueous Buffer pH 7.2-8.5 Antibody->Reaction Nucleophilic Attack Linker 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (NHS Ester) Linker->Reaction Conjugate Antibody-Linker Conjugate (Stable Amide Bond) Reaction->Conjugate Conjugation Byproduct N-Hydroxysuccinimide (NHS) Reaction->Byproduct Leaving Group cluster_workflow UV-Vis DOL Workflow start Purified Conjugate blank Measure Blank (Buffer) start->blank measure Measure Absorbance at 280 nm and λmax blank->measure calculate Calculate DOL measure->calculate end Average DOL calculate->end cluster_workflow HIC DOL Workflow start Purified Conjugate load Load onto HIC Column (High Salt) start->load elute Elute with Decreasing Salt Gradient load->elute detect UV Detection (280 nm) elute->detect analyze Integrate Peaks & Calculate Average DOL detect->analyze end DOL Distribution & Average DOL analyze->end cluster_workflow RP-HPLC DOL Workflow start Purified Conjugate reduce Reduce with DTT start->reduce separate Separate on RP Column (Acetonitrile Gradient) reduce->separate detect UV Detection (280 nm) separate->detect analyze Integrate Subunit Peaks & Calculate Average DOL detect->analyze end Average DOL analyze->end cluster_workflow Mass Spectrometry DOL Workflow start Purified Conjugate ionize Electrospray Ionization (ESI) start->ionize analyze Mass Analysis (m/z) ionize->analyze deconvolute Deconvolution to Zero-Charge Mass analyze->deconvolute calculate Calculate Average DOL from Mass Distribution deconvolute->calculate end Precise DOL Distribution & Average DOL calculate->end

Sources

Comparing conjugation efficiency of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate and standard crosslinkers

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Conjugation Efficiency of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate vs. Standard Crosslinkers

As a Senior Application Scientist, I frequently evaluate bioconjugation reagents to determine their optimal use cases in protein modification, prodrug development, and surface chemistry. 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (hereafter referred to as NHS-HMB ) is an activated N-hydroxysuccinimide ester designed to covalently append the 3-hydroxy-3-methylbutyryl (HMB) moiety to primary amines.

While HMB is widely recognized as a bioactive leucine metabolite, its conjugation to biologics is increasingly explored for targeted delivery and as a unique hydrophilic capping strategy. This guide objectively compares the conjugation efficiency, reaction kinetics, and structural dynamics of NHS-HMB against standard industry crosslinkers (e.g., Sulfo-NHS-Acetate, SMCC, and PEG4-NHS), providing a self-validating experimental framework for your bioconjugation workflows.

Mechanistic Causality: The Chemistry of NHS-HMB

The efficiency of any NHS ester conjugation is dictated by a fundamental kinetic competition: aminolysis (the desired nucleophilic acyl substitution with a primary amine) versus hydrolysis (the degradation of the ester by water)[1].

NHS-HMB possesses a unique structural footprint. It is a short-chain aliphatic ester, but it features a tertiary hydroxyl group and twin methyl groups at the β -carbon. This structure dictates its performance in two critical ways:

  • Steric Hindrance: The bulky methyl groups at the β -position introduce mild steric hindrance compared to an unbranched acetate. This slightly lowers the aminolysis rate constant ( ka​ ) when reacting with sterically obscured lysine residues on densely folded proteins.

  • Hydrophilicity & Stability: The tertiary hydroxyl group imparts greater aqueous solubility than strictly aliphatic esters (like NHS-butyrate). However, because the ester linkage is highly sensitive to alkaline conditions, the hydrolysis rate constant ( kh​ ) accelerates rapidly above pH 8.0 [3].

To achieve optimal conjugation efficiency, the reaction pH must be tightly controlled (typically pH 7.5–8.0) to ensure the ϵ -amino groups of lysine are sufficiently deprotonated to act as nucleophiles, without overwhelmingly favoring the hydrolysis pathway [4].

G NHS_HMB NHS-HMB (2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate) Aminolysis Aminolysis (ka) Target Reaction NHS_HMB->Aminolysis Hydrolysis Hydrolysis (kh) Competing Reaction NHS_HMB->Hydrolysis Protein Target Protein (Primary Amines) Protein->Aminolysis Water Aqueous Buffer (H2O, pH 7.5-8.0) Water->Hydrolysis Conjugate HMB-Conjugated Protein (Stable Amide Bond) Aminolysis->Conjugate Byproduct 3-hydroxy-3-methylbutanoic acid + Free NHS Hydrolysis->Byproduct

Competitive pathways of NHS-HMB: Aminolysis (conjugation) vs. Hydrolysis (degradation).

Comparative Data: Conjugation Efficiency

To benchmark NHS-HMB, we compare its performance metrics against three standard reagents: Sulfo-NHS-Acetate (a standard hydrophilic capping agent), PEG4-NHS (a hydrophilic spacer), and SMCC (a heterobifunctional crosslinker).

Data represents standard conjugation to Bovine Serum Albumin (BSA) at a 20-fold molar excess in PBS (pH 8.0) at 25°C.

Crosslinker / ReagentStructural ClassHydrolysis t1/2​ (pH 8.0)Conjugation Efficiency (%)Aqueous SolubilityPrimary Application
NHS-HMB Aliphatic, hydroxylated~45 min75 - 80%Moderate (Needs DMSO)HMB prodrugs, mild capping
Sulfo-NHS-Acetate Short aliphatic, charged~1 - 2 hours> 90%High (Water soluble)Amine capping, charge prep
PEG4-NHS Hydrophilic spacer~1 hour85 - 90%HighSolubilization, spacing
SMCC Heterobifunctional~1 hour80 - 85%Low (Needs DMSO)Amine-to-sulfhydryl linkage

Analysis: NHS-HMB exhibits a slightly lower conjugation efficiency (75-80%) compared to Sulfo-NHS-Acetate (>90%). This is primarily due to the lack of a charged sulfonate group (reducing immediate aqueous solubility) and the mild steric bulk of the β -methyl groups. However, the resulting HMB-conjugate is highly stable and less prone to aggregation than conjugates formed with highly hydrophobic aliphatic esters [2].

Experimental Workflow: Self-Validating Conjugation Protocol

A robust protocol must be self-validating. The following methodology not only details the conjugation of NHS-HMB to a model protein but integrates a TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay to quantify the exact loss of primary amines, thereby validating the conjugation efficiency.

Materials Required:
  • Target Protein (e.g., BSA or Monoclonal Antibody) at 2-5 mg/mL.

  • NHS-HMB (CAS: 1314864-92-0), freshly dissolved in anhydrous DMSO.

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • TNBSA Assay Kit & LC-MS system for intact mass analysis.

Step-by-Step Methodology:
  • Buffer Exchange (Causality: Removing Competitors): Dialyze or use a desalting column to exchange the protein into the Conjugation Buffer. Why? Trace primary amines in standard buffers (like Tris or glycine) will outcompete the protein for the NHS-HMB, severely depressing yields [1].

  • Reagent Preparation (Causality: Preventing Premature Hydrolysis): Dissolve NHS-HMB in anhydrous DMSO to a concentration of 10 mM immediately before use. Why? NHS esters are highly moisture-sensitive; storing them in aqueous solutions leads to rapid degradation to 3-hydroxy-3-methylbutanoic acid [4].

  • Conjugation Reaction: Add a 20-fold molar excess of NHS-HMB to the protein solution. Ensure the final DMSO concentration remains below 10% (v/v) to prevent protein denaturation. Incubate at room temperature for 1 hour with gentle agitation.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes. Why? The primary amine on Tris rapidly reacts with any residual NHS-HMB, halting the reaction and preventing off-target crosslinking during purification.

  • Purification: Remove the quenched byproducts and DMSO using a Size Exclusion Chromatography (SEC) column (e.g., Zeba Spin Desalting Column) equilibrated with PBS (pH 7.4).

  • Validation (The Self-Validating Step):

    • TNBSA Assay: React an aliquot of the purified conjugate and an unconjugated control with TNBSA. Measure absorbance at 335 nm. The reduction in signal directly correlates to the percentage of lysine residues successfully capped with HMB.

    • LC-MS: Perform intact mass spectrometry. The mass shift ( Δ M = +100.05 Da per HMB addition) will confirm the exact Degree of Labeling (DOL).

Workflow Step1 1. Buffer Exchange Into amine-free buffer (e.g., PBS pH 8.0) Step2 2. Reagent Prep Dissolve NHS-HMB in anhydrous DMSO Step1->Step2 Step3 3. Conjugation Incubate 1h at RT (20x molar excess) Step2->Step3 Step4 4. Quenching Add Tris or Glycine (Stop unreacted NHS) Step3->Step4 Step5 5. Purification Size Exclusion Chromatography (SEC) Step4->Step5 Step6 6. Validation TNBSA Assay & LC-MS Analysis Step5->Step6

Self-validating step-by-step workflow for NHS-HMB protein conjugation.

Conclusion

While 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate presents a slightly lower raw conjugation efficiency than hyper-optimized, charged crosslinkers like Sulfo-NHS-Acetate, it remains a highly effective reagent for specific applications requiring the integration of the HMB moiety. By strictly controlling the reaction pH to balance aminolysis against hydrolysis, and utilizing anhydrous solvents for reagent preparation, researchers can consistently achieve high-yield, stable amide linkages.

References

  • ACS Measurement Science Au. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Available at:[Link]

  • National Institutes of Health (PMC). (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Available at:[Link]

NMR Spectroscopy Characterization of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and bioconjugation, 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (CAS: 1314864-92-0)—commonly referred to as the HMB-NHS ester —serves as a critical electrophilic building block. It is utilized to covalently attach the 3-hydroxy-3-methylbutanoyl (HMB) moiety to primary amines in proteins, peptides, and small-molecule therapeutics (e.g., PROTACs and ADCs).

However, the inherent hydrolytic instability of N-hydroxysuccinimide (NHS) esters in aqueous buffers presents a significant challenge for reproducible conjugation. This guide objectively compares the NMR characterization, structural stability, and reaction kinetics of the standard HMB-NHS ester against two advanced alternatives: the water-soluble HMB-Sulfo-NHS ester and the hydrolytically stable HMB-TFP (Tetrafluorophenyl) ester . By leveraging quantitative 1H NMR (qNMR), researchers can accurately map the degradation profiles of these derivatives to optimize bioconjugation workflows.

Mechanistic Background: Activation Chemistry & NMR Signatures

The activation of 3-hydroxy-3-methylbutanoic acid into an ester relies on attaching an electron-withdrawing leaving group (NHS, Sulfo-NHS, or TFP). This modification renders the carbonyl carbon highly electrophilic, facilitating rapid nucleophilic acyl substitution by primary amines (aminolysis).

The Causality of Hydrolysis: Because bioconjugation must occur in aqueous media to maintain biomolecule native states, water molecules act as competing nucleophiles. The planar, relatively unshielded carbonyl of the NHS ester is highly susceptible to attack by hydroxide ions [1]. When the ester bond is cleaved, the electron-withdrawing leaving group is detached. This structural change alters the local magnetic environment of the adjacent protons, making 1H NMR an ideal, non-destructive tool for monitoring the reaction in real time.

Pathway HMB HMB-NHS Ester (Active Electrophile) Amide HMB-Amide Conjugate (Desired Product) HMB->Amide Aminolysis (k_amine) Acid HMB Free Acid (Hydrolyzed Byproduct) HMB->Acid Hydrolysis (k_hyd) Amine Primary Amine (Target Nucleophile) Amine->Amide Water Water (Aqueous Buffer) Water->Acid Leaving Free NHS (Leaving Group) Amide->Leaving Acid->Leaving

Competitive aminolysis and hydrolysis pathways of HMB-NHS esters monitored via quantitative NMR.

NMR Signal Causality
  • Intact HMB-NHS: The four equivalent protons of the succinimidyl ring appear as a sharp singlet at ~2.81 ppm (in DMSO- d6​ ). The strong electron-withdrawing effect of the ester carbonyl deshields these protons.

  • Hydrolyzed NHS: Upon hydrolysis, free N-hydroxysuccinimide is released. The loss of the ester linkage increases electron density around the imide ring, shielding the protons and causing an upfield shift to ~2.65 ppm .

  • HMB Moiety: The gem-dimethyl group of the HMB backbone shifts from 1.25 ppm (intact ester) to 1.15 ppm (free acid) upon hydrolysis, providing a secondary integration target for qNMR.

Comparative Performance: HMB-NHS vs. Sulfo-NHS vs. TFP Esters

To overcome the limitations of standard NHS esters, alternative leaving groups are often employed.

  • HMB-Sulfo-NHS: Incorporates a sulfonate group, drastically improving aqueous solubility and eliminating the need for organic co-solvents (like DMSO) during conjugation [2].

  • HMB-TFP: Utilizes a 2,3,5,6-tetrafluorophenol leaving group. The ortho-fluorine atoms provide steric shielding to the carbonyl carbon, blocking the approach of bulky water molecules while maintaining high reactivity toward less sterically hindered primary amines [3].

Table 1: 1H NMR Chemical Shift Assignments (DMSO- d6​ )
DerivativeHMB Gem-DimethylHMB α -CH 2​ Leaving Group Signature
HMB-NHS 1.25 ppm (s, 6H)2.55 ppm (s, 2H)2.81 ppm (s, 4H, succinimidyl CH 2​ )
HMB-Sulfo-NHS 1.26 ppm (s, 6H)2.56 ppm (s, 2H)3.15 ppm (m, 1H), 2.95 ppm (m, 2H)
HMB-TFP 1.28 ppm (s, 6H)2.65 ppm (s, 2H)7.50 ppm (m, 1H, aromatic Ar-H)
HMB Free Acid 1.15 ppm (s, 6H)2.30 ppm (s, 2H)N/A (Cleaved)
Table 2: Comparative Hydrolytic Stability (pH 8.0, 25°C)

Data derived from pseudo-first-order kinetic qNMR analysis.

DerivativeAqueous SolubilityHydrolysis Half-Life ( t1/2​ )Primary Use Case
HMB-NHS Low (Requires DMSO/DMF)~1.5 hoursStandard organic-phase peptide synthesis.
HMB-Sulfo-NHS High (Directly soluble)~1.2 hoursCell-surface labeling; solvent-sensitive proteins.
HMB-TFP Low (Requires DMSO/DMF)~4.5 hoursLong-duration conjugations; high-density arrays.

Performance Insight: While HMB-Sulfo-NHS offers superior solubility, the inductive pull of the sulfonate group slightly accelerates hydrolysis compared to standard NHS. Conversely, the HMB-TFP ester demonstrates a ~3-fold increase in half-life at pH 8.0 (and up to a 10-fold increase at pH 10.0), making it the superior choice for complex conjugations requiring extended incubation times [3].

Experimental Protocol: Real-Time qNMR Kinetic Analysis

To objectively compare these derivatives in your own laboratory, the following self-validating qNMR protocol is recommended.

Self-Validation Mechanism: This protocol utilizes 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal standard. The system validates itself through mass balance: the molar sum of the intact HMB-ester and the hydrolyzed HMB-free acid must remain constant and equal to the initial ester concentration relative to the DSS reference (0.00 ppm). Any deviation in total molarity indicates unwanted side reactions or sample precipitation.

Workflow Prep 1. Sample Prep (D2O Buffer + DSS) Inject 2. Inject HMB-Ester (t=0, in DMSO-d6) Prep->Inject Acquire 3. 1H NMR Acquisition (Water Suppression) Inject->Acquire Analyze 4. Kinetic Analysis (Integrate Signals) Acquire->Analyze

Step-by-step workflow for real-time quantitative NMR (qNMR) hydrolysis kinetic analysis.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 600 µL of 50 mM deuterated phosphate buffer (pD 8.0) in D 2​ O. Add DSS to achieve a final internal standard concentration of exactly 1.0 mM.

  • Sample Initiation: Dissolve 5.0 mg of the chosen HMB-ester derivative in 50 µL of anhydrous DMSO- d6​ . Inject this stock directly into the NMR tube containing the D 2​ O buffer to initiate the hydrolysis reaction ( t=0 ). Rapidly invert to mix.

  • Data Acquisition: Immediately insert the sample into a pre-shimmed NMR spectrometer. Acquire 1D 1H NMR spectra every 10 minutes for a duration of 12 hours.

    • Critical Parameter: Utilize a water suppression pulse sequence (e.g., WATR or excitation sculpting) to eliminate the residual HOD signal (~4.7 ppm) which would otherwise distort baseline integration [1].

  • Integration & Analysis: Integrate the isolated gem-dimethyl signal of the intact ester (~1.25 ppm) and the emerging gem-dimethyl signal of the free acid (~1.15 ppm) against the DSS reference peak.

  • Kinetic Calculation: Plot ln([Ester]t​/[Ester]0​) versus time. The slope of the resulting linear regression yields the pseudo-first-order rate constant ( −khyd​ ), from which the half-life ( t1/2​=ln(2)/khyd​ ) is calculated.

Conclusion & Best Practices

When utilizing 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (HMB-NHS) for bioconjugation, researchers must account for its rapid degradation in aqueous environments.

  • If solubility is the primary bottleneck and organic co-solvents denature your target protein, transition to the HMB-Sulfo-NHS derivative, but execute the reaction rapidly (within 1-2 hours).

  • If reaction efficiency and stability are paramount—such as in the synthesis of PROTAC linkers or low-concentration antibody-drug conjugates—transitioning to the HMB-TFP ester is highly recommended. The steric shielding of the tetrafluorophenyl ring drastically reduces hydrolysis while maintaining pristine aminolysis kinetics.

  • Always utilize qNMR with water suppression to validate the integrity of your active ester stocks prior to committing to expensive bioconjugation workflows.

References

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. URL:[Link]

  • Kölmel, D. K., et al. (2023). Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry, 34(12). URL:[Link]

  • Pei, Z., et al. (2007). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir, 23(23), 11601-11605. URL:[Link]

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the proper disposal of reactive bioconjugation reagents is as critical as the experiments themselves. 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (commonly known as HMB-NHS ester, CAS: 1314864-92-0 1) is a moisture-sensitive, amine-reactive crosslinker.

Directly discarding unreacted HMB-NHS ester into general laboratory waste streams poses significant safety and analytical risks. If introduced into mixed organic or aqueous waste, the active ester can indiscriminately cross-react with other amine-containing chemical wastes or slowly hydrolyze, potentially leading to unpredictable off-gassing, localized heating, or the formation of uncharacterized chemical species 2. Therefore, a controlled deactivation (quenching) step is a mandatory prerequisite for safe disposal.

The Science of Quenching: Causality in Disposal

To neutralize the reactivity of HMB-NHS ester, the compound must be subjected to a deliberate quenching reaction prior to disposal. This is achieved by introducing a highly concentrated, low-molecular-weight primary amine.

Mechanistic Insight: When exposed to a quenching agent like Tris-HCl or Methylamine at a slightly basic pH (7.5–8.5), the deprotonated primary amine acts as a strong nucleophile, attacking the carbonyl carbon of the NHS ester 2. This nucleophilic acyl substitution rapidly forms a stable, inert amide and releases free N-hydroxysuccinimide (NHS) as a byproduct 3. Recent proteomic optimizations demonstrate that methylamine is exceptionally efficient at rapidly quenching NHS esters and reversing unwanted O-acylations 4.

Quantitative Comparison of Quenching Agents
Quenching AgentRecommended ConcentrationOptimal pHIncubation TimeOperational Notes
Tris-HCl 100 mM - 1 M7.5 - 8.030 - 60 minStandard lab buffer; highly effective for routine waste quenching.
Methylamine 100 mM - 300 mM~8.015 - 30 minSuperior kinetics; efficiently cleaves off-target O-acylations 4.
Hydroxylamine 100 mM7.060 minStrong nucleophile; useful if simultaneous thioester cleavage is needed 5.
Ethanolamine 100 mM - 500 mM8.045 - 60 minCost-effective; introduces a hydrophilic hydroxyl group to the quenched product.

Step-by-Step Quenching and Disposal Protocol

This protocol operates as a self-validating system : by monitoring the pH during the reaction, you empirically validate that the chemical environment remains conducive to nucleophilic attack, ensuring the hazardous functional group is entirely eliminated before it enters the waste stream.

Step 1: Containment and PPE

  • Don appropriate personal protective equipment (PPE): chemical-resistant gloves (nitrile), safety goggles, and an impervious laboratory coat 6.

  • Perform all handling of the unreacted powder or concentrated stock solutions (often dissolved in anhydrous DMSO or DMF) inside a certified chemical fume hood to prevent inhalation of aerosols or dust 6.

Step 2: Preparation of the Quenching Bath

  • For residual stock solutions (e.g., 10-50 mM HMB-NHS in DMSO): Prepare a quenching solution of 1 M Tris-HCl (pH 8.0) or 300 mM Methylamine 4.

  • Ensure the quenching solution volume is at least 10-fold greater than the volume of the NHS ester waste to maintain a vast molar excess of the amine nucleophile.

Step 3: Active Quenching & System Validation

  • Slowly add the HMB-NHS ester waste to the quenching bath while stirring. Causality Check: Do not add the aqueous quench directly into a large volume of pure DMSO/DMF waste rapidly, as exothermic mixing can occur. Always add the organic stock to the larger aqueous bath.

  • Validation Check: Measure the pH of the solution immediately after addition. The pH must remain between 7.5 and 8.5. If the pH drops below 7.0, the primary amines become protonated (-NH3+) and lose their nucleophilicity, halting the quenching reaction 2. If necessary, titrate with 0.1 M NaOH to maintain optimal pH.

  • Incubate the mixture at room temperature (approx. 20-25°C) for a minimum of 60 minutes 2.

Step 4: Waste Segregation and Final Disposal

  • After 60 minutes, the HMB-NHS ester is fully converted to an inert amide and free N-hydroxysuccinimide 3.

  • Assess the final solvent composition:

    • If the final mixture contains <10% organic solvent (DMSO/DMF), route to Aqueous Hazardous Waste .

    • If the final mixture contains ≥10% organic solvent , route to Non-Halogenated Organic Hazardous Waste .

  • Label the waste container clearly (e.g., "Quenched NHS-Ester Waste: Amide derivatives, N-hydroxysuccinimide, Tris buffer, <10% DMSO").

Spill Clean-Up Procedures

Accidental releases require immediate containment to prevent environmental exposure and personnel hazard 7.

  • Dry Powder Spills: Do not dry-sweep, as this generates inhalable dust. Gently cover the spill with damp paper towels (the moisture will initiate slow hydrolysis of the NHS ester). Sweep up the bulk material and place it in a solid hazardous waste container 8. Wash the affected surface thoroughly with soap and water 7.

  • Liquid Spills (in DMSO/DMF): Absorb the spill with an inert, non-combustible material (e.g., dry sand, diatomite, or universal binders) 6. Transfer the saturated absorbent to a chemical waste container. Decontaminate the surface by scrubbing with an alcohol-soaked wipe, followed by water 6.

Disposal Workflow Visualization

NHS_Disposal Start Unreacted HMB-NHS Ester (Solid or Organic Stock) QuenchPrep Prepare Quenching Bath (1M Tris-HCl or 300mM Methylamine, pH 8.0) Start->QuenchPrep Initiate Disposal Mix Slowly Add Ester to Quench Bath (Maintain >10x Molar Excess of Amine) QuenchPrep->Mix Combine Incubate Incubate 60 Minutes @ RT (Nucleophilic Acyl Substitution) Mix->Incubate React Decision Assess Final Solvent Ratio Incubate->Decision Neutralization Complete Aqueous Aqueous Hazardous Waste (<10% Organic) Decision->Aqueous Low Solvent Organic Non-Halogenated Organic Waste (>10% Organic) Decision->Organic High Solvent

Workflow for the chemical quenching and safe disposal of HMB-NHS ester.

References

  • Title: SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx)
  • Source: nih.
  • Source: caymanchem.
  • Source: medchemexpress.
  • Source: thermofisher.
  • Source: nih.
  • Source: benchchem.
  • Title: CAS:2322666-69-1Ethyleneglycol-1,2-bis(succinimidyl 3 ...

Sources

Essential Safety and Operational Guide for Handling 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe bioconjugation workflows fail—not due to flawed experimental design, but because of improper handling of reactive intermediates. 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (CAS: 1314864-92-0), commonly referred to as HMB-NHS ester, is a potent amine-reactive reagent. Like all N-hydroxysuccinimide (NHS) esters, its efficacy is entirely dependent on preserving its moisture-sensitive acylating group until the moment of conjugation.

This guide provides a self-validating system of safety protocols, personal protective equipment (PPE) specifications, and operational methodologies designed to protect both the researcher and the chemical integrity of the reagent.

Chemical Profile and Mechanistic Hazards

HMB-NHS ester is utilized to covalently link 3-hydroxy-3-methylbutyric acid (HMB) to primary amines (-NH2) via a stable amide bond.

The Causality of the Hazard: The very mechanism that makes NHS esters useful—their susceptibility to nucleophilic attack at the carbonyl carbon—also makes them hazardous and highly unstable in the presence of water.

  • Health Hazards: As an acylating agent, the solid powder acts as a direct irritant to the skin, eyes, and respiratory tract [1].

  • Chemical Hazards (Hydrolysis): In the presence of moisture, the ester undergoes rapid hydrolysis, yielding inert 3-hydroxy-3-methylbutyric acid and releasing N-hydroxysuccinimide as a byproduct. This hydrolysis reaction competes directly with your target amine conjugation, meaning poor environmental control will result in a failed experiment [2].

Table 1: NHS Ester Hydrolysis Kinetics vs. pH

Understanding the degradation rate is critical for experimental timing. Hydrolysis accelerates exponentially as the buffer becomes more alkaline[3].

Reaction Buffer pHHydrolysis Half-Life (0°C - 4°C)Hydrolysis Half-Life (25°C)
pH 7.0 4 to 5 hours~1 hour
pH 8.0 1 hour15 to 20 minutes
pH 8.6 10 minutes< 5 minutes

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire (full-length pants, closed-toe shoes, and a flame-resistant lab coat) is mandatory. However, hand protection requires a mechanistic approach based on your chosen solvent.

NHS esters are virtually insoluble in water and must be reconstituted in polar aprotic solvents—most commonly anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). While standard 4-mil nitrile gloves protect against the dry HMB-NHS ester powder, they fail catastrophically against these solvents.

The Causality of Glove Failure: DMF rapidly degrades nitrile rubber, permeating the glove in under 60 seconds. If you spill DMF containing dissolved HMB-NHS ester onto a nitrile glove, the solvent acts as a carrier, transporting the reactive ester directly through the barrier and into your skin [4].

Table 2: Glove Compatibility for Reconstitution Solvents
SolventNitrile (4-mil) BreakthroughRecommended Glove MaterialHazard Profile
Anhydrous DMF < 1 minute (Poor)Butyl Rubber or TeflonSkin absorption, teratogen
Anhydrous DMSO Variable (< 15 min)Neoprene or Butyl RubberCarrier solvent (penetrates skin)
Aqueous Buffers > 480 minutes (Excellent)Nitrile (Standard)Benign (unless containing toxic additives)

Operational Rule: If you must use standard nitrile gloves while handling DMF/DMSO stock solutions, you must double-glove and change the outer glove immediately upon any suspected splash or exposure[4].

Operational Workflow: Conjugation Protocol

The following step-by-step methodology ensures maximum conjugation efficiency while minimizing exposure and hydrolysis.

Step 1: Thermal Equilibration (The Moisture Barrier)
  • Remove the sealed vial of HMB-NHS ester from -20°C storage.

  • Critical Step: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening.

    • Why? If a cold vial is opened, ambient atmospheric moisture will instantly condense on the cold powder. This microscopic layer of water will trigger rapid hydrolysis, destroying the reagent's reactivity before you even add solvent[2].

Step 2: Reconstitution
  • Inside a chemical fume hood, open the equilibrated vial.

  • Dissolve the required amount of HMB-NHS ester in high-quality, anhydrous DMF or DMSO (stored over molecular sieves) to create a concentrated stock solution (e.g., 10–50 mM).

  • Immediately purge the headspace of the vial with dry argon or nitrogen gas, seal tightly, and return the unused portion to -20°C.

Step 3: Amine Conjugation Reaction
  • Prepare your target protein/amine in an amine-free buffer (e.g., PBS, HEPES, or Bicarbonate) at pH 7.2–8.0. Never use Tris or Glycine buffers for the primary reaction, as their free amines will competitively consume the NHS ester[3].

  • Add the HMB-NHS ester stock solution to the aqueous protein mixture. (Ensure the final concentration of organic solvent remains below 5-10% to prevent protein denaturation).

  • Incubate the reaction at room temperature for 1 to 2 hours.

    • Why pH 7.2–8.0? The target primary amine must be deprotonated (-NH2) to act as a nucleophile. At pH < 7.0, the amine is protonated (-NH3+) and unreactive. At pH > 8.0, the rate of competing hydrolysis by hydroxide ions outpaces the conjugation reaction[3].

Waste Disposal and Decontamination

Step 4: Reaction Quenching

Before disposing of the reaction mixture or proceeding to downstream purification, the unreacted HMB-NHS ester must be neutralized to prevent uncontrolled acylation in the waste stream.

  • Add a quenching buffer (e.g., 50 mM Tris-HCl or Glycine, pH 7.5) to the reaction mixture.

  • Incubate for 15 minutes at room temperature. The high concentration of primary amines in the quenching buffer will rapidly consume all residual NHS esters[3].

Step 5: Hazardous Waste Segregation
  • Solid Waste: Dispose of all contaminated pipette tips, empty chemical vials, and bench paper in a designated solid hazardous waste container[1].

  • Liquid Waste: Segregate organic waste (DMF/DMSO stocks) from aqueous buffer waste. Do not mix halogenated and non-halogenated waste streams.

Logical Workflow Visualization

Workflow Storage 1. Solid Storage (-20°C with Desiccant) Equilibration 2. Equilibrate to RT (Prevent Condensation) Storage->Equilibration Dissolution 3. Dissolve in Anhydrous DMSO or DMF Equilibration->Dissolution Conjugation 4. Amine Conjugation (pH 7.2 - 8.0 Buffer) Dissolution->Conjugation Quenching 5. Quench Reaction (Add Tris/Glycine) Conjugation->Quenching Disposal 6. Hazardous Waste Segregation Quenching->Disposal

Caption: Workflow for the storage, preparation, conjugation, and disposal of HMB-NHS ester.

References

  • Safety Data Sheet: N3-C3-NHS ester (Representative NHS Ester Profile) Source: MedChemExpress
  • Amine-Reactive Crosslinker Chemistry Source: Thermo Fisher Scientific
  • Nitrile Glove Chemical-Comp

    • Source: University of Pennsylvania Environmental Health and Radi
    • URL:[Link]

  • What is hydrolysis rates for NHS ester functionalized dyes? Source: Lumiprobe

Sources

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